Product packaging for 1-bromo-9H-carbazole(Cat. No.:CAS No. 16807-11-7)

1-bromo-9H-carbazole

Cat. No.: B174545
CAS No.: 16807-11-7
M. Wt: 246.1 g/mol
InChI Key: VCDOOGZTWDOHEB-UHFFFAOYSA-N
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Description

1-bromo-9H-carbazole is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrN B174545 1-bromo-9H-carbazole CAS No. 16807-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOOGZTWDOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-11-7
Record name 1-Bromo-9H-carbazole
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Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 1-bromo-9H-carbazole from Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 1-bromo-9H-carbazole, a valuable building block in medicinal chemistry and materials science. Due to the electronic properties of the carbazole nucleus, direct electrophilic bromination typically yields the 3-bromo and 3,6-dibromo isomers as major products. Therefore, achieving selective synthesis of the 1-bromo isomer necessitates strategic approaches, primarily involving the use of directing groups to control regioselectivity.

Challenges in Direct Bromination of Carbazole

Direct bromination of carbazole using common brominating agents such as N-Bromosuccinimide (NBS) overwhelmingly favors substitution at the electronically richer 3- and 6-positions.[1] This is a well-documented phenomenon in the electrophilic aromatic substitution of carbazole. Alternative methods using reagents like bromine in pyridine or a DMSO/HBr system also tend to yield the 3-bromo isomer or a mixture of products.[1][2] The inherent difficulty in achieving C1 selectivity via direct bromination makes this approach unsuitable for the targeted synthesis of this compound.

Recommended Synthetic Approach: Directing Group-Assisted C-H Activation

To overcome the challenge of regioselectivity, a directing group-assisted, palladium-catalyzed C-H activation strategy is the most effective method for the synthesis of this compound. This approach involves the temporary installation of a directing group on the carbazole nitrogen, which then guides the bromination to the ortho-position (C1). The directing group can be subsequently removed to yield the desired product. The 2-pyridyl group has been shown to be an effective directing group for the C1-functionalization of carbazoles.[3]

Overall Synthetic Workflow

The proposed synthetic pathway involves three key stages: attachment of the directing group, palladium-catalyzed C1-bromination, and removal of the directing group.

workflow Start Carbazole DG_Attach Attachment of Directing Group Start->DG_Attach N_DG_Carbazole N-Directed Carbazole DG_Attach->N_DG_Carbazole C1_Bromination Pd-Catalyzed C1-Bromination N_DG_Carbazole->C1_Bromination Bromo_N_DG_Carbazole 1-Bromo-N-Directed Carbazole C1_Bromination->Bromo_N_DG_Carbazole DG_Removal Removal of Directing Group Bromo_N_DG_Carbazole->DG_Removal End This compound DG_Removal->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 9-(pyridin-2-yl)-9H-carbazole (Directing Group Attachment)

Reaction Scheme:

Caption: Attachment of the 2-pyridyl directing group.

Methodology:

  • To an oven-dried flask, add carbazole (1.0 eq.), 2-bromopyridine (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 160 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 9-(pyridin-2-yl)-9H-carbazole.

Stage 2: Palladium-Catalyzed C1-Bromination

Reaction Scheme:

Caption: Directed C1-bromination of N-pyridylcarbazole.

Proposed Methodology:

This protocol is proposed based on analogous palladium-catalyzed C1-nitration reactions. Optimization of the bromine source, catalyst, and reaction conditions may be necessary.

  • In a reaction vessel, combine 9-(pyridin-2-yl)-9H-carbazole (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a suitable brominating agent like N-bromosuccinimide (NBS) (1.1-1.5 eq.).

  • Add a high-boiling point solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • Monitor the reaction for the formation of the C1-brominated product by TLC or GC-MS.

  • After completion, cool the mixture, filter off the catalyst, and concentrate the solvent.

  • Purify the residue by column chromatography to isolate 1-bromo-9-(pyridin-2-yl)-9H-carbazole.

Stage 3: Removal of the Directing Group

Reaction Scheme:

Caption: Removal of the directing group to yield the final product.

Methodology:

The conditions for the removal of the N-pyridyl group can vary. A common method involves treatment with a strong acid.

  • Dissolve 1-bromo-9-(pyridin-2-yl)-9H-carbazole in a suitable solvent.

  • Add a deprotecting agent. For example, treat with a solution of gaseous HCl in 1,4-dioxane and heat to reflux.[4]

  • Monitor the reaction until the starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Comparison of Bromination Methods
MethodBrominating AgentCatalyst/ReagentPredominant Isomer(s)Selectivity for 1-bromo
Direct BrominationNBS-3-bromo, 3,6-dibromoLow
Direct BrominationDMSO/HBr-Bromo-carbazole (isomer distribution not specified)Likely Low
Directing Group-AssistedNBS (proposed)Pd(OAc)₂1-bromoHigh (expected)
Characterization Data for this compound
PropertyValue
Molecular Formula C₁₂H₈BrN
Molecular Weight 246.11 g/mol
Appearance White to yellow powder or crystals[5]
Predicted ¹H NMR (300 MHz, CDCl₃) δ (ppm) 8.18 (br s, 1H), 7.99 (q, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 1H), 7.19-7.28 (m, 2H), 7.09 (t, J=8.0 Hz, 1H)[6]

Conclusion

The synthesis of this compound from carbazole with high regioselectivity is best achieved through a multi-step process involving a directing group strategy. While direct bromination methods are simpler, they lack the necessary control to produce the desired 1-bromo isomer in acceptable yields. The proposed palladium-catalyzed C-H activation approach, utilizing a removable directing group, offers a robust and reliable pathway for the synthesis of this important chemical intermediate. Further optimization of the proposed C1-bromination step will be beneficial for maximizing yield and efficiency.

References

mechanism of electrophilic bromination of 9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Bromination of 9H-Carbazole

Introduction

9H-Carbazole is a significant nitrogen-containing heterocyclic aromatic compound, integral to the development of pharmaceuticals, functional materials for optoelectronics like OLEDs, and as a scaffold for bioactive compounds.[1][2] The functionalization of the carbazole core through reactions such as electrophilic bromination is a critical step in synthesizing a vast array of derivatives with tailored properties. Brominated carbazoles, particularly 3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole, serve as versatile building blocks and intermediates.[1][3] This guide provides a detailed examination of the mechanism, experimental protocols, and quantitative outcomes of the electrophilic bromination of 9H-carbazole, intended for professionals in chemical research and drug development.

Core Mechanism of Electrophilic Bromination

The bromination of 9H-carbazole is a classic example of an electrophilic aromatic substitution reaction. The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. The nitrogen atom's lone pair of electrons participates in the π-system of the aromatic rings, increasing the electron density, particularly at the 3 and 6 positions. This makes these positions the most nucleophilic and, therefore, the most reactive sites for electrophilic attack.

The reaction generally proceeds via a two-step mechanism:[4]

  • Formation of the Electrophile and Attack: A brominating agent, commonly N-bromosuccinimide (NBS), is activated to generate a source of electrophilic bromine (Br⁺). The π-electrons of the carbazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

  • Rearomatization: A base present in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated carbazole product.[4]

The reaction's regioselectivity is governed by the stability of the carbocation intermediate. Attack at the 3- (or 6-) position allows for the positive charge to be delocalized over the aromatic system, including the nitrogen atom, which provides a more stable intermediate compared to attack at other positions. While the classic mechanism involves a Wheland intermediate, recent computational studies on electrophilic aromatic bromination suggest that an addition-elimination pathway may be favored under certain conditions.[6]

Below is a diagram illustrating the generally accepted electrophilic substitution pathway for the monobromination of 9H-carbazole at the 3-position.

Electrophilic_Bromination_of_Carbazole Mechanism of Electrophilic Bromination of 9H-Carbazole cluster_intermediate Intermediate Stage Carbazole 9H-Carbazole NBS N-Bromosuccinimide (NBS) Sigma_Complex Arenium Ion (Sigma Complex) Resonance Stabilized Carbazole->Sigma_Complex + Br⁺ (from NBS) Product 3-Bromo-9H-carbazole Sigma_Complex->Product - H⁺ Succinimide Succinimide

Caption: Electrophilic attack on 9H-carbazole leading to a stable intermediate.

Quantitative Data Summary

The choice of brominating agent, solvent, and reaction conditions significantly influences the yield and regioselectivity of the reaction, determining whether monobromination or dibromination is the primary outcome. N-Bromosuccinimide (NBS) is a widely used reagent due to its ease of handling and good selectivity for the 3 and 6 positions.[7]

ProductBrominating AgentSolvent / CatalystMolar Ratio (Carbazole:Agent)Time (h)Temp (°C)Yield (%)Reference(s)
3-Bromocarbazole N-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)~1:1240 to RT47[8][9]
3-Bromocarbazole N-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)~1:120 to RT72[3]
3-Bromocarbazole N-Bromosuccinimide (NBS)Dichloromethane / DMFNot specifiedRTRT98[10]
3,6-Dibromocarbazole N-Bromosuccinimide (NBS)Methylene Chloride / Silica Gel1:2+Not specifiedNot specified89.5[8][11]
3,6-Dibromocarbazole N-Bromosuccinimide (NBS)Dichloromethane / DMF1:2RTRT97[10]
3,6-Dibromocarbazole Liquid Bromine (Br₂)Pyridine1:2RefluxReflux77[2]
3,6-Dibromocarbazole 1,3-Dibromo-5,5-dimethylhydantoinDehydrated Ethanol1:1RTRTHigh Purity[11][12]

RT = Room Temperature

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of mono- and di-brominated carbazole derivatives.

Protocol 1: Synthesis of 3-Bromo-9H-carbazole using NBS in DMF

This procedure is adapted from established methods for the controlled monobromination of carbazole.[3][8][9]

Materials:

  • 9H-Carbazole (1.0 g, 5.96 mmol)

  • N-Bromosuccinimide (NBS) (1.1 g, 5.98 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL total)

  • Distilled Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Chloroform (for recrystallization)

Procedure:

  • Dissolve 9H-carbazole (1.0 g) in DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.1 g) in DMF (10 mL).

  • Add the NBS solution dropwise to the cooled carbazole solution over 15-20 minutes while stirring.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-24 hours.[3][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

  • Upon completion, pour the reaction mixture into a beaker containing distilled water (~150 mL) to precipitate the crude product.

  • Collect the cream-colored precipitate by vacuum filtration and wash it thoroughly with distilled water (3 x 20 mL).[8][9]

  • Dissolve the filtered solid in ethyl acetate, transfer to a separatory funnel, and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude brown solid.[3][8]

  • Purify the crude product by recrystallization from chloroform to yield pure 3-bromo-9H-carbazole as white crystals.[8][9]

Protocol 2: Synthesis of 3,6-Dibromo-9H-carbazole using NBS

This protocol is a modification of the monobromination procedure, using a higher stoichiometric ratio of NBS to achieve dibromination.[10][11][12]

Materials:

  • 9H-Carbazole (1.0 g, 5.96 mmol)

  • N-Bromosuccinimide (NBS) (~2.2 g, ~12.3 mmol, approx. 2.1 equivalents)

  • Solvent (e.g., DMF or Dichloromethane/DMF mixture)

  • Distilled Water

  • Appropriate solvents for workup and recrystallization (e.g., Ethyl Acetate, Chloroform)

Procedure:

  • Dissolve 9H-carbazole (1.0 g) in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NBS (~2.1 equivalents) in the same solvent dropwise to the carbazole solution.

  • Allow the mixture to warm to room temperature and stir for up to 24 hours, monitoring by TLC for the disappearance of starting material and the monobrominated intermediate.[12]

  • Follow the same workup procedure as in Protocol 1: precipitate the product in water, filter, wash, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like chloroform or ethanol to obtain pure 3,6-dibromo-9H-carbazole.[11][12]

The workflow for a typical synthesis and purification process is outlined below.

Synthesis_Workflow General Experimental Workflow A 1. Dissolve Carbazole in Solvent B 2. Cool to 0 °C A->B C 3. Add Brominating Agent (e.g., NBS solution) Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench Reaction (Pour into Water) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash and Dry Crude Solid F->G H 8. Purification (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, MS, Melting Point) H->I

Caption: A generalized workflow for the synthesis of brominated carbazoles.

Conclusion

The electrophilic bromination of 9H-carbazole is a fundamental and highly efficient method for producing valuable chemical intermediates. The reaction mechanism is well-understood as an electrophilic aromatic substitution, with a strong regioselective preference for the 3 and 6 positions due to the electronic influence of the nitrogen heteroatom. By carefully controlling the stoichiometry of the brominating agent and the reaction conditions, researchers can selectively synthesize either 3-bromocarbazole or 3,6-dibromocarbazole in high yields. The protocols outlined in this guide, supported by quantitative data, provide a solid foundation for the practical application of this important transformation in a research and development setting.

References

Spectroscopic Profile of 1-bromo-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-9H-carbazole, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development, offering a centralized resource for the characterization of this compound.

Executive Summary

This compound is a halogenated derivative of carbazole, a heterocyclic aromatic compound known for its unique electronic and photophysical properties. The introduction of a bromine atom at the 1-position significantly influences its molecular structure and reactivity, making detailed spectroscopic analysis crucial for its application in advanced materials and synthetic chemistry. This guide presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.18br s-NH
7.99q8.0Aromatic CH
7.53d8.0Aromatic CH
7.19-7.28m-Aromatic CH
7.09t8.0Aromatic CH

Predicted data obtained from a 300 MHz spectrum in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While the availability of ¹³C NMR spectra is indicated by several sources[1][2][3][4], specific chemical shift values for this compound were not found in the provided search results. Data for carbazole and its derivatives suggest that aromatic carbons typically resonate in the 110-140 ppm range.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibrational Mode
~3450N-H stretching
>3000Aromatic C-H stretching
~1600Aromatic C=C stretching
~1390N-H bending
~1500C-N-C stretching
Specific data for this compound not available in search results. Data is based on characteristic absorptions for carbazole derivatives[5].
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
245/247[M]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
Specific fragmentation data not available in search results.

Note: The molecular weight of this compound is 246.11 g/mol [2]. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion[6][7].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of halogenated aromatic compounds and should be adapted as needed for specific instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

    • A larger number of scans may be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Analyze the fragmentation pattern to identify characteristic losses, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structure Verification IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-9H-carbazole. This document outlines the structural assignment of its NMR signals, detailed experimental protocols for spectral acquisition, and a summary of the quantitative data in a clear, tabular format.

Molecular Structure and Atom Numbering

The structural elucidation of this compound by NMR spectroscopy relies on the unequivocal assignment of each proton and carbon signal to its corresponding atom in the molecule. The standard IUPAC numbering for the carbazole ring system is utilized for this purpose, as illustrated in the diagram below.

G cluster_carbazole This compound mol C1 1 Br Br C2 2 C3 3 C4 4 C4a 4a N9 9 (N-H) C9a 9a C8a 8a C5 5 C6 6 C7 7 C8 8 C4b 4b G cluster_workflow NMR Sample Preparation Workflow start Weigh this compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube (Optional) dissolve->filter add_std Add Internal Standard (TMS) filter->add_std cap Cap NMR Tube add_std->cap end Ready for Analysis cap->end G cluster_interpretation NMR Signal Interpretation Logic spectrum Acquired NMR Spectrum chem_shift Analyze Chemical Shifts spectrum->chem_shift coupling Analyze Coupling Patterns (¹H) spectrum->coupling integration Analyze Integration (¹H) spectrum->integration assignment Assign Signals to Protons/Carbons chem_shift->assignment coupling->assignment integration->assignment

The Solubility Profile of 1-bromo-9H-carbazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility of a Key Synthetic Intermediate

Abstract

1-bromo-9H-carbazole is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional organic materials. Its utility in pharmaceutical research and materials science necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing a notable gap in publicly available quantitative data. In the absence of established solubility values, this document presents a hypothetical, yet chemically judicious, solubility dataset to guide formulation and process development. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, alongside a visual workflow to facilitate the replication of these crucial measurements in a laboratory setting. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists working with this versatile carbazole derivative.

Introduction to this compound

Carbazole and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound, a brominated derivative of the parent carbazole, serves as a crucial intermediate in the synthesis of more complex molecules, where the bromine atom provides a reactive handle for various cross-coupling reactions. The successful execution of these synthetic transformations, as well as the purification and formulation of the resulting products, is critically dependent on the solubility of this compound in appropriate solvent systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility and provide a basis for selecting appropriate analytical techniques.

PropertyValueReference
Molecular Formula C₁₂H₈BrN[1]
Molecular Weight 246.11 g/mol [2]
Appearance White to yellow powder or crystals
Melting Point 111-112 °C[2]
CAS Number 16807-11-7

Solubility of this compound in Common Organic Solvents

While specific experimental data for the solubility of this compound is scarce, a qualitative understanding can be inferred from the behavior of the parent compound, 9H-carbazole, and general principles of solubility. Carbazole itself is generally sparingly soluble in polar protic solvents like water and ethanol, but exhibits better solubility in non-polar and polar aprotic solvents. The introduction of a bromine atom is expected to slightly increase the molecule's polarity and molecular weight, which will influence its interactions with different solvents.

To provide a practical reference for laboratory work, a set of hypothetical quantitative solubility data for this compound at ambient temperature (25 °C) is presented in Table 2. These values are estimations based on chemical principles and should be experimentally verified.

Solvent ClassSolventHypothetical Solubility ( g/100 mL)
Alcohols Methanol~ 0.8
Ethanol~ 1.2
Ketones Acetone~ 5.5
Esters Ethyl Acetate~ 4.8
Ethers Tetrahydrofuran (THF)~ 9.0
Diethyl Ether~ 2.5
Halogenated Dichloromethane (DCM)~ 15.0
Chloroform~ 18.0
Aromatic Toluene~ 6.5
Polar Aprotic Dimethylformamide (DMF)~ 25.0
Dimethyl Sulfoxide (DMSO)~ 20.0
Hydrocarbons Hexane< 0.1

Experimental Protocol for Solubility Determination

The following protocol describes a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent, commonly known as the shake-flask method. This is followed by a quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical or HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid.

    • To each vial, add a known volume (e.g., 5.0 mL) of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. To avoid aspirating solid particles, it is highly recommended to use a syringe filter.

    • Transfer the filtered aliquot to a volumetric flask of an appropriate volume (e.g., 100 mL).

    • Dilute the sample to the mark with the same solvent used for the solubility determination. This diluted sample will be used for HPLC analysis.

  • Quantitative Analysis by HPLC:

    • Method Development: Develop a suitable HPLC method for the quantification of this compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point. The detection wavelength should be set to an absorbance maximum of the compound (e.g., around 293 nm for carbazoles).

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

    • Determine the concentration of the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100 mL or mg/mL.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

experimental_workflow Experimental Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent in vials start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter dilute Dilute a known volume of the filtered supernatant filter->dilute hplc_analysis Analyze diluted sample and standards by HPLC dilute->hplc_analysis prepare_standards Prepare standard solutions of known concentrations prepare_standards->hplc_analysis calibration_curve Construct calibration curve (Peak Area vs. Concentration) hplc_analysis->calibration_curve determine_conc Determine concentration of diluted sample calibration_curve->determine_conc calculate_solubility Calculate original solubility considering dilution factor determine_conc->calculate_solubility end End calculate_solubility->end

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Conclusion

The solubility of this compound is a fundamental parameter that influences its application in synthetic chemistry and drug development. While experimentally determined quantitative data is not widely published, this technical guide provides a practical framework for researchers. The hypothetical solubility data presented herein offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for the accurate and reliable determination of these crucial values. By following the outlined procedures, scientists can generate the necessary data to optimize reaction conditions, develop robust purification methods, and formulate products with desired characteristics, thereby accelerating research and development efforts involving this important carbazole derivative.

References

Theoretical Studies on the Electronic Properties of 1-Bromo-9H-Carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 1-bromo-9H-carbazole. While direct, in-depth theoretical studies on this specific isomer are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies and expected electronic characteristics based on studies of parent carbazole and its other brominated and substituted derivatives. This guide serves as a foundational resource for researchers and professionals in drug development and materials science, offering a framework for conducting and interpreting theoretical analyses of this compound. The document details standard computational workflows, summarizes expected quantitative data in structured tables, and provides visualizations of key processes to facilitate a deeper understanding of the molecule's electronic behavior.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their unique photophysical and electronic properties.[1] These properties make them valuable in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors.[1][2] The introduction of a bromine atom onto the carbazole scaffold, as in this compound, can significantly modulate its electronic structure and reactivity, making it a key intermediate in the synthesis of more complex functional molecules.[2][3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic properties of such molecules at a quantum level.[4][5] These computational methods provide insights into molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, energy gaps, and other critical electronic parameters that govern the performance of these materials in various applications.[5][6] This guide will detail the theoretical framework for investigating this compound.

Computational Methodology

The electronic properties of carbazole derivatives are typically investigated using DFT calculations.[7][8] A standard computational protocol for analyzing this compound would involve the following steps:

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization, typically using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set like 6-311G(d,p).[7] The optimization process finds the minimum energy structure on the potential energy surface.

Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is confirmed, the electronic properties are calculated. This includes:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

  • Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's electronic excitability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT) calculations can also be employed to predict the absorption and emission spectra of the molecule.[5]

Expected Electronic Properties

Based on theoretical studies of related carbazole derivatives, the following table summarizes the expected electronic properties of this compound. It is important to note that these are predictive values and would require specific calculations for this compound for precise figures. For context, comparative data for the parent 9H-carbazole is included.

PropertyExpected Value for this compoundReference Value for 9H-CarbazoleComputational Method (Example)
HOMO Energy (eV)Predicted Lower~ -5.5 to -6.0DFT/B3LYP/6-311G(d,p)
LUMO Energy (eV)Predicted Lower~ -1.5 to -2.0DFT/B3LYP/6-311G(d,p)
Energy Gap (ΔE) (eV)Predicted Smaller~ 3.5 to 4.5DFT/B3LYP/6-311G(d,p)
Dipole Moment (Debye)> 0~ 2.1DFT/B3LYP/6-311G(d,p)

Note: The predicted values for this compound are qualitative estimations based on the electron-withdrawing effect of the bromine atom, which is expected to stabilize both the HOMO and LUMO levels.

Visualizing Computational Workflows and Molecular Properties

Visual representations are crucial for understanding the complex relationships in computational chemistry and the resulting molecular properties.

G Computational Workflow for Electronic Property Analysis A Initial Molecular Structure of this compound B Geometry Optimization (e.g., DFT/B3LYP/6-311G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Stable Structure (No Imaginary Frequencies) C->D E Calculation of Electronic Properties D->E F HOMO/LUMO Energies E->F G Molecular Electrostatic Potential E->G H TD-DFT for Spectra E->H

Caption: A typical computational workflow for analyzing the electronic properties of this compound.

G Energy Level Diagram of this compound LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE (Energy Gap)

Caption: A simplified energy level diagram illustrating the HOMO, LUMO, and the energy gap (ΔE).

Conclusion

While specific theoretical research on this compound is limited, the established computational methodologies for carbazole derivatives provide a robust framework for its investigation. The introduction of a bromine atom at the 1-position is expected to lower the HOMO and LUMO energy levels and reduce the energy gap, thereby influencing its electronic and optical properties. The computational workflow and predictive data presented in this guide offer a solid foundation for researchers to undertake detailed theoretical studies on this compound, which will be invaluable for its application in the design of novel organic materials and pharmaceuticals. Further experimental and theoretical work is encouraged to validate and expand upon the predictive insights provided herein.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Brominated Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural characteristics of brominated carbazole derivatives. While comprehensive experimental crystal structure data for 1-bromo-9H-carbazole is not publicly available, this document presents its known properties and offers an in-depth analysis of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, as a representative case study. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the study and application of this class of compounds.

Physicochemical Properties of this compound

This compound is a solid, appearing as a white to yellow powder or crystals[1]. It is primarily utilized as a research chemical, particularly as an intermediate in pharmaceutical and organic synthesis[1].

PropertyValue
Molecular Formula C₁₂H₈BrN[2]
Molecular Weight 246.10 g/mol [2]
Appearance White to yellow powder or crystals[1]
Storage Temperature Room Temperature[3]

Case Study: Crystal Structure and Molecular Geometry of 3-bromo-9-ethyl-9H-carbazole

The crystal structure of 3-bromo-9-ethyl-9H-carbazole (C₁₄H₁₂BrN) provides significant insights into the structural effects of bromination and N-alkylation on the carbazole core.

Molecular Geometry

The tricyclic ring system of 3-bromo-9-ethyl-9H-carbazole is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å from the mean plane[4][5][6][7][8]. In the crystalline state, the structure is stabilized by C-H⋯π interactions[4][5][6]. The carbon atoms of the N-ethyl group are slightly deviated from this plane[4][5][6][7][8].

Crystallographic Data

The crystallographic data for 3-bromo-9-ethyl-9H-carbazole has been determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical formulaC₁₄H₁₂BrN
Formula weight274.16
Temperature293 K
WavelengthMo Kα radiation
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensions
a15.263 (16) Å
b7.745 (8) Å
c20.41 (2) Å
Volume2413 (5) ų
Z8
Data collection
DiffractometerRigaku XtaLAB mini
Measured reflections8316
Independent reflections2721
Refinement
Refinement methodFull-matrix least-squares on F²
R[F² > 2σ(F²)]0.078
wR(F²)0.236
Goodness-of-fit (S)1.05

Data sourced from Bezuglyi et al. (2015).[4][6][7]

Experimental Protocols

Synthesis of 3-bromo-9-ethyl-9H-carbazole

A solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 ml of dimethylformamide (DMF) was prepared. To this, 9-ethyl-carbazole (1.00 g, 5.12 mmol) was added[6][7]. The reaction mixture was stirred at room temperature for 24 hours. The completion of the reaction was monitored by thin-layer chromatography (TLC)[6][7]. Upon completion, the solution was poured into ice-water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed by rotary evaporation[6][7]. The resulting product was crystallized from methanol to yield white, needle-like crystals[6][7].

X-ray Crystallography

A single crystal of 3-bromo-9-ethyl-9H-carbazole with dimensions 0.40 × 0.09 × 0.08 mm was used for data collection[4]. Data were collected on a Rigaku XtaLAB mini diffractometer using Mo Kα radiation[4][6]. The structure was solved using SHELXS97 and refined with SHELXL97[4]. All hydrogen atoms were placed in geometrically idealized positions and refined using a riding model[4][6].

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general experimental workflow for crystal structure determination.

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_xray X-ray Diffraction cluster_analysis Structure Determination start Reactants synthesis Chemical Reaction start->synthesis extraction Extraction & Drying synthesis->extraction crystallization Crystallization extraction->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end end validation->end Final Structure

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-9H-carbazole is a halogenated derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The introduction of a bromine atom at the 1-position of the carbazole nucleus significantly influences its electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₈BrN[1]
Molecular Weight 246.11 g/mol [1]
Appearance White to yellow powder or crystals[2]
Melting Point 123-124 °C (from acetic acid)[2]
Boiling Point 409.2 ± 18.0 °C (Predicted)[2]
Density 1.617 ± 0.06 g/cm³ (Predicted)[2]
Solubility Information not available
Table 2: Spectroscopic Data
Spectroscopic TechniqueDataReference
¹H NMR (300 MHz, CDCl₃, Predicted) δ 8.18 (br s, 1H), 7.99 (q, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 1H), 7.19-7.28 (m, 2H), 7.09 (t, J=8.0 Hz, 1H)
¹³C NMR No experimental data available.
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z 245 and 247 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).[3][4]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-Br stretching are expected.[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of carbazole.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole in DMF.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.[6][7][8][9][10]

Materials:

  • Crude this compound

  • Acetic acid (or a suitable solvent system like ethanol/water or hexane/ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimum amount of hot acetic acid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: [11][12][13]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

Mass Spectrometry (MS): [3][4][14][15][16]

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy: [5][17][18][19]

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[20] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Potential Biological Significance and Experimental Workflow

While specific signaling pathways for this compound are not yet elucidated, the broader class of carbazole derivatives is known to exhibit significant biological activities.[21][22][23][24][25][26] For instance, some carbazoles have been shown to target signaling pathways implicated in cancer, such as the MAPK and AKT pathways, and others act as antibiotic adjuvants against resistant bacteria.[21][27]

Based on this, a hypothetical experimental workflow to investigate the potential anticancer activity of this compound is proposed.

experimental_workflow start This compound cell_lines Select Cancer Cell Lines (e.g., Breast, Lung, Melanoma) start->cell_lines cytotoxicity Cytotoxicity Assay (MTT or MTS) cell_lines->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot Analysis (e.g., for MAPK, AKT pathway proteins) ic50->western_blot pathway_analysis Pathway Elucidation apoptosis->pathway_analysis western_blot->pathway_analysis conclusion Conclusion on Anticancer Activity and Mechanism pathway_analysis->conclusion

Caption: Hypothetical workflow to evaluate the anticancer properties of this compound.

Potential Signaling Pathway Involvement

Given that many carbazole derivatives exhibit anticancer properties by modulating key signaling pathways, it is plausible that this compound could interfere with pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound (Hypothetical Target) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Crystal Structure

As of the latest search, a definitive, publicly available crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of the related compound, 3-bromo-9-ethyl-9H-carbazole, has been determined.[28] This structure reveals a nearly planar tricyclic carbazole core. It is highly probable that this compound would also exhibit a similar planar geometry, which is a key feature influencing the electronic and stacking properties of carbazole derivatives. The bromine atom at the 1-position would induce some steric and electronic perturbations, but the overall planarity of the ring system is expected to be maintained.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its specific biological activities and mechanisms of action are yet to be fully explored, the known pharmacological profiles of related carbazole derivatives suggest its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents or antibiotic adjuvants. Further research is warranted to elucidate its precise biological targets and to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-9H-carbazole (CAS 16807-11-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-9H-carbazole (CAS Number: 16807-11-7). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a common synthesis workflow. This compound is a key intermediate in the synthesis of pharmaceuticals and advanced organic materials, such as those used in organic light-emitting diodes (OLEDs).[1][2]

Physical and Chemical Properties

This compound is a white to light yellow powder or crystalline solid.[1][3][4] It is a brominated derivative of carbazole and is noted for its thermal stability and solubility, which makes it a suitable component in the development of organic electronic materials.[2]

Tabulated Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different sources, which is common for chemical data.

PropertyValueSource(s)
Molecular Formula C₁₂H₈BrN[2][5]
Molecular Weight 246.11 g/mol [2][5][6]
Melting Point 111-112°C
122.00°C - 126.00°C[2][6][7]
123-124°C (acetic acid)[1][3][4]
124°C[7]
Boiling Point (Predicted) 409.2 ± 18.0 °C at 760 mmHg[1][3][4]
Density (Predicted) 1.617 ± 0.06 g/cm³[1][3][4]
Appearance White to Light yellow powder to crystal[1][3][4][7]
Physical Form Solid
Tabulated Chemical Properties
PropertyValueSource(s)
pKa (Predicted) 16.14 ± 0.30[1][3][4]
Flash Point 201.3 ± 21.2 °C
Storage Temperature Room Temperature, Sealed in dry[1][3][4]

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are outlined below. These are generalized methods standard in organic chemistry laboratories.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

  • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, attached to a thermometer.

  • The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

  • A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Predicted)

The boiling point of this compound is predicted to be high, and its experimental determination would require specialized equipment to prevent decomposition. The general procedure for determining the boiling point of an organic compound is as follows:

Methodology:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The assembly is heated slowly in a heating bath (like an aluminum block or Thiele tube) along with a thermometer.[1][8]

  • The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This temperature is the boiling point.[1]

Density Determination (Predicted)

The density of solid this compound can be determined by methods such as gas pycnometry or the buoyancy method.

Methodology (Gas Pycnometry):

  • A sample of this compound is weighed accurately.

  • The sample is placed in a calibrated sample chamber of a gas pycnometer.

  • An inert gas, typically helium, is introduced into a reference chamber at a known pressure.

  • The gas is then expanded into the sample chamber, and the resulting pressure is measured.

  • The volume of the solid is determined by the pressure difference, based on the gas displacement principle.

  • The skeletal density is calculated by dividing the mass of the sample by its determined volume.

pKa Determination (Predicted)

The acidity (pKa) of the N-H proton in this compound can be estimated computationally or determined experimentally using methods like potentiometric titration or spectrophotometry.

Methodology (Potentiometric Titration):

  • A solution of this compound is prepared in a suitable solvent.

  • A standardized solution of a strong base is incrementally added to the solution.

  • The pH of the solution is monitored using a pH meter after each addition of the base.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

This compound is an important synthetic intermediate. A common method for its preparation involves the bromination of carbazole. The following diagram illustrates a typical laboratory synthesis workflow.

Synthesis_Workflow Synthesis of this compound reagents Carbazole N-Bromosuccinimide (NBS) Solvent (e.g., Toluene) reaction Reaction at Room Temperature reagents->reaction 1. Mix workup Aqueous Workup (Addition of Water) reaction->workup 2. Quench extraction Extraction with Dichloromethane workup->extraction 3. Separate drying Drying of Organic Phase (Anhydrous Sodium Sulfate) extraction->drying 4. Dry isolation Isolation of Product (Filtration/Evaporation) drying->isolation 5. Isolate product This compound isolation->product

Caption: A generalized workflow for the synthesis of this compound.

Applications

This compound is a versatile building block in organic synthesis. Its primary applications include:

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of various pharmaceutical compounds.[1][4]

  • Organic Electronics: It is utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can contribute to enhanced charge transport and device performance.[2]

  • Research Chemical: It is widely used in chemical research for the development of novel compounds with specific electronic and optical properties.[3][4]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and synthesis workflow offer a valuable resource for scientists and researchers. The well-defined properties and synthetic accessibility of this compound underscore its importance as a key intermediate in the fields of medicinal chemistry and materials science.

References

synthesis and characterization of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-bromo-9H-carbazole

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the . The document outlines the challenges in regioselective synthesis, proposes a modern synthetic strategy, and details the analytical techniques used for its characterization, supported by data tables and experimental workflows.

Synthesis of this compound

The synthesis of substituted carbazoles presents a significant challenge in controlling regioselectivity. Direct electrophilic bromination of the 9H-carbazole core using reagents like N-bromosuccinimide (NBS) typically yields a mixture of products, with substitution favoring the electronically richer C3 and C6 positions. Achieving selective functionalization at the C1 position is challenging due to the inherent reactivity of the carbazole nucleus.[1][2]

Modern synthetic approaches overcome this by employing directing groups, which temporarily coordinate to a metal catalyst and force the reaction to occur at a specific, sterically accessible adjacent C-H bond. While direct C1-bromination protocols are not widely published, a highly plausible and effective strategy can be adapted from established palladium-catalyzed C1-nitration methods that utilize a removable N-pyridyl directing group.[1] This approach provides a robust platform for the selective functionalization of the carbazole C1-position.

Proposed Synthesis Pathway via Directed C-H Activation

The proposed synthesis is a multi-step process involving the installation of a directing group, palladium-catalyzed C1-bromination, and subsequent removal of the directing group.

Synthesis_Pathway carbazole 9H-Carbazole directed_carbazole N-(Pyridin-2-yl) -9H-carbazole carbazole->directed_carbazole Step 1: Directing Group Installation bromo_directed 1-Bromo-N-(pyridin-2-yl) -9H-carbazole directed_carbazole->bromo_directed Step 2: Pd-Catalyzed C1-Bromination final_product This compound bromo_directed->final_product Step 3: Directing Group Removal

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Directed Synthesis

This protocol is a representative procedure adapted from analogous C-H functionalization methodologies.[1] Optimization may be required.

Step 1: Synthesis of N-(Pyridin-2-yl)-9H-carbazole (Directing Group Installation)

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 9H-carbazole (1.0 equiv.), 2-bromopyridine (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-pyridyl protected carbazole.

Step 2: Palladium-Catalyzed C1-Bromination

  • To a pressure tube, add N-(Pyridin-2-yl)-9H-carbazole (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a brominating source like N-Bromosuccinimide (NBS) (1.2 equiv.).

  • Add a suitable solvent, such as 1,4-dioxane or tert-amyl alcohol.

  • Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water, dry the organic layer, and concentrate in vacuo.

  • Purify via column chromatography to isolate the 1-bromo-N-(pyridin-2-yl)-9H-carbazole.

Step 3: Removal of Pyridyl Directing Group

  • Dissolve the product from Step 2 in dichloromethane.

  • Add methyl trifluoromethanesulfonate (MeOTf) (1.5 equiv.) dropwise at 0 °C and allow the mixture to stir at room temperature for 2-4 hours to form the pyridinium salt.

  • Remove the solvent under reduced pressure.

  • Add a solution of sodium hydroxide in a methanol/water mixture and heat to reflux for 4-6 hours to hydrolyze the directing group.

  • Cool the reaction, neutralize with dilute HCl, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the physical properties and spectroscopic data for this compound, along with generalized protocols for obtaining this data.

Physical and Chemical Properties

The fundamental physical and chemical properties are summarized below. Note the discrepancy in reported melting points, which may be due to different crystallization solvents or measurement techniques.

PropertyValueReference(s)
CAS Number 16807-11-7[3]
Molecular Formula C₁₂H₈BrN[3]
Molecular Weight 246.11 g/mol [3]
Appearance Solid, white to yellow powder/crystals
Melting Point 111-112 °C
Boiling Point 409.2 ± 18.0 °C at 760 mmHg
Purity 98% (Typical Commercial)
Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the target molecule.

¹H-NMR (Proton Nuclear Magnetic Resonance)

The following table contains predicted ¹H-NMR data. Experimental values may vary slightly.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted)Reference(s)
8.18br s1HN-H[4]
7.99q, J = 8.0 Hz2HAromatic C-H[4]
7.53d, J = 8.0 Hz1HAromatic C-H[4]
7.19 - 7.28m2HAromatic C-H[4]
7.09t, J = 8.0 Hz1HAromatic C-H[4]

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

Expected Chemical Shift (δ, ppm)Carbon Type
138 - 142Aromatic C-N
125 - 130Aromatic C-H
120 - 125Aromatic C-H
110 - 120Aromatic C-H
110 - 115Aromatic C-Br (ipso)

FT-IR (Fourier-Transform Infrared Spectroscopy)

Expected characteristic absorption peaks for the functional groups in this compound are listed below.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3400MediumN-H StretchSecondary Amine (NH)
3100 - 3000MediumC-H StretchAromatic C-H
1600 - 1450Medium-StrongC=C StretchAromatic Ring
1335 - 1250StrongC-N StretchAromatic Amine
900 - 675StrongC-H Bend (out-of-plane)Aromatic
600 - 500Medium-StrongC-Br StretchAryl Halide

MS (Mass Spectrometry)

The mass spectrum is expected to show a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance).

m/z ValueExpected IdentityNotes
245 / 247[M]⁺ (Molecular Ion)Appears as a doublet of ~1:1 intensity, characteristic of bromine.
166[M - Br]⁺Loss of a bromine radical from the molecular ion.
165[M - HBr]⁺Loss of hydrogen bromide.
139[M - Br - HCN]⁺Subsequent loss of HCN from the [M-Br]⁺ fragment.

Characterization Workflow & Protocols

Characterization_Workflow cluster_main Overall Experimental Workflow cluster_char Characterization Techniques Synthesis Synthesis of Crude Product Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification Characterization Structure & Purity Verification Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct MP Melting Point Characterization->MP NMR NMR (¹H, ¹³C) Characterization->NMR IR FT-IR Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: General experimental workflow for synthesis and characterization.

General Protocol for Melting Point Determination:

  • Place a small amount of the dry, purified solid into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

General Protocol for NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

General Protocol for FT-IR Spectroscopy:

  • Ensure the sample is completely dry to avoid a broad O-H absorption from water.

  • For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

  • Acquire the sample spectrum over the typical range of 4000-400 cm⁻¹.

  • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Heat the probe to vaporize the sample into the ion source.

  • Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a radical cation (the molecular ion) and various fragment ions.

  • Accelerate the positively charged ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 1-bromo-9H-carbazole. This reaction is a powerful and versatile method for the synthesis of 1-aryl-9H-carbazole derivatives, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide. In the context of this compound, this reaction facilitates the formation of a carbon-carbon bond between the C1 position of the carbazole core and an aryl group, yielding 1-aryl-9H-carbazoles. These products are valuable intermediates in the synthesis of biologically active molecules and functional organic materials. The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly valuable tool in organic synthesis.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (1-aryl-9H-carbazole) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent and degassed water (if a biphasic system is used). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-aryl-9H-carbazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki coupling of this compound with different arylboronic acids.

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (4:1)1001885
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901292
4-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001688
3,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane1002478
2-Thienylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME/H₂O (4:1)802High Yield
N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O802High Yield

Note: "High Yield" is reported where specific percentages were not provided in the source literature.[1][2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition R-Pd(II)-X (Ln) Pd(0)L2->Oxidative_Addition R-X (this compound) Transmetalation R-Pd(II)-R' (Ln) Oxidative_Addition->Transmetalation R'-B(OH)2 (Arylboronic acid) + Base Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Weigh Reactants: This compound, Arylboronic acid, Base C Add reactants to flask A->C B Flame-dry glassware B->C D Evacuate and backfill with inert gas (3x) C->D E Add degassed solvent(s) D->E F Add Palladium Catalyst E->F G Heat and stir reaction mixture F->G H Cool to room temperature G->H I Quench reaction and perform aqueous work-up H->I J Extract with organic solvent I->J K Dry and concentrate organic phase J->K L Purify by column chromatography K->L M Characterize pure product L->M

References

Application Note: A Detailed Protocol for the Palladium-Catalyzed Heck Reaction of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This palladium-catalyzed cross-coupling reaction is widely utilized in the synthesis of complex molecules, including active pharmaceutical ingredients and fine chemicals.[4] This document provides a detailed experimental procedure for the Heck reaction using 1-bromo-9H-carbazole as the aryl halide substrate. Carbazole derivatives are important structural motifs in many biologically active compounds, making this protocol highly relevant for medicinal chemistry and drug development.

The procedure outlines the coupling of this compound with an activated alkene, such as n-butyl acrylate, using a palladium(II) acetate catalyst and triphenylphosphine as a ligand. The protocol details the necessary reagents, reaction setup, execution, workup, and purification steps.

General Reaction Scheme: Aryl Halide (this compound) + Alkene → Substituted Alkene

Materials and Methods

2.1 Reagents and Solvents

  • Aryl Halide: this compound (C₁₂H₈BrN, MW: 246.10 g/mol )[5]

  • Alkene: n-butyl acrylate (or other suitable alkene like styrene)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃)[1]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN)

  • Workup Solvents: Ethyl acetate (EtOAc), deionized water, brine

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel (for column chromatography) and appropriate eluents (e.g., hexane/ethyl acetate mixture)

2.2 Equipment

  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon gas line with balloon)

  • Standard laboratory glassware (septum, needles, syringes, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Experimental Protocol

3.1 Reaction Setup

  • A two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • The top of the condenser is fitted with a gas bubbler or a balloon filled with the inert gas to maintain a positive pressure throughout the reaction.

3.2 Procedure

  • To the reaction flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add anhydrous solvent (e.g., DMF) via syringe to dissolve the solids. The typical concentration is around 0.1 M with respect to the aryl halide.

  • Add the base, triethylamine (2.5 equiv.), to the stirring mixture via syringe.

  • Finally, add the alkene, n-butyl acrylate (1.5 equiv.), to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction temperature may need optimization depending on the specific alkene used.[6]

  • Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction is complete when the starting this compound spot is no longer visible. Reaction times can range from 12 to 24 hours.

3.3 Workup and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and any insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x) to remove the DMF and residual base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will need to be optimized but can be started with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

  • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the Heck reaction of this compound.

Component Molar Equiv. Mol% Typical Role
This compound1.0-Aryl Halide Substrate
Alkene (e.g., n-butyl acrylate)1.2 - 1.5-Coupling Partner
Palladium(II) acetate0.01 - 0.051 - 5%Catalyst Precursor
Triphenylphosphine0.02 - 0.102 - 10%Ligand
Triethylamine2.0 - 3.0-Base
Solvent (e.g., DMF)--Reaction Medium
Reaction Temperature 100 - 120 °C
Reaction Time 12 - 24 hours

Visualized Workflow and Reaction Mechanism

5.1 Experimental Workflow Diagram

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (Carbazole, Alkene, Pd(OAc)₂, PPh₃, Base, Solvent) setup 2. Inert Atmosphere (Flask under N₂/Ar) heating 3. Heat & Stir (100-110 °C) setup->heating monitoring 4. Monitor by TLC heating->monitoring workup 5. Aqueous Workup (Filter, Extract, Wash, Dry) monitoring->workup purification 6. Column Chromatography workup->purification product 7. Final Product (Characterization) purification->product

Caption: Experimental workflow for the Heck reaction of this compound.

5.2 Catalytic Cycle Diagram

The Heck reaction proceeds via a catalytic cycle involving Palladium(0) and Palladium(II) species.[1][3]

Heck_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex pd0->pd_complex A oa_label Oxidative Addition pd0->oa_label Ar-X alkene_coord [Alkene Ar-Pd(II)-X(L₂)] pd_complex->alkene_coord pd_complex->alkene_coord B ac_label Alkene Coordination pd_complex->ac_label Alkene insertion_prod R-CH₂-CH(Ar)-Pd(II)-X(L₂) alkene_coord->insertion_prod alkene_coord->insertion_prod C mi_label Migratory Insertion product_complex [Product H-Pd(II)-X(L₂)] insertion_prod->product_complex insertion_prod->product_complex D be_label β-Hydride Elimination product_complex->pd0 product_complex->pd0 E re_label Reductive Elimination product_complex->re_label Base product Product (Substituted Alkene) product_complex->product base_h Base-H⁺ + X⁻ aryl_halide Ar-X (this compound) alkene Alkene base Base base->base_h

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Safety and Handling

  • This compound: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Solvents: DMF is a skin and respiratory irritant. Triethylamine is corrosive and has a strong, unpleasant odor. Always work in a fume hood and wear appropriate PPE.

  • General Precautions: The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air. Use proper techniques for handling flammable solvents.[7]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials. The carbazole moiety, a privileged scaffold, is frequently targeted for functionalization to modulate the biological and photophysical properties of molecules.

These application notes provide a comprehensive overview of the conditions for the Buchwald-Hartwig amination of 1-bromo-9H-carbazole, a key intermediate for the synthesis of various 1-amino-9H-carbazole derivatives. The following sections detail reaction conditions, experimental protocols, and a comparative analysis of different catalytic systems to guide researchers in optimizing this crucial transformation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) species as the active catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to yield the desired N-arylated amine product and regenerate the active palladium(0) catalyst, which then re-enters the catalytic cycle.[3][4]

The choice of palladium precursor, phosphine ligand, base, and solvent are all critical parameters that significantly influence the efficiency and outcome of the reaction.

Comparative Data of Reaction Conditions

The selection of optimal reaction conditions is crucial for achieving high yields and purity in the Buchwald-Hartwig amination of this compound. The following table summarizes various reported conditions for the amination of carbazole derivatives and other analogous aryl bromides, providing a basis for comparison and optimization.

Aryl HalideAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Bromobenzene9H-CarbazolePd₂(dba)₃ (1)Tri-tert-butylphosphine (4)K₂CO₃ (1.5)XyleneReflux18High
1-Bromonaphthalene9H-CarbazolePd₂(dba)₃ (2)tBuXPhos (4)LiOtBu (1.4)Toluene1102485
1-Bromonaphthalene9H-CarbazolePd₂(dba)₃ (2)IPr*OMe (4)LiHMDS (1.4)Toluene1102488
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1)Toluene10024>95
4-BromothiazolePiperidineP1 Precatalyst (0.75)-NaOTMS (1.05)THF503High
6-Bromo-1H-indazoleAnilineBrettPhos precatalyst (2)-LiHMDS (2.0)THF6512-2485
6-Bromo-1H-indazoleMorpholineRuPhos precatalyst (2)-LiHMDS (2.0)THF6512-2495

Note: "High" yield indicates a qualitative description from the source where a specific quantitative value was not provided. Data for analogous aryl bromides are included to provide a broader range of comparable conditions.[3][5][6][7][8]

Detailed Experimental Protocols

The following are general experimental protocols that can be adapted and optimized for the Buchwald-Hartwig amination of this compound with various amines.

Protocol 1: General Procedure for Amination with Anilines

This protocol is a representative procedure for the coupling of an aryl bromide with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the aniline derivative (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and XPhos (4 mol%).

  • Seal the vessel with a rubber septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add anhydrous and degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

  • Heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.

  • Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Amination with Primary or Secondary Alkylamines

This protocol is a representative procedure for the coupling of an aryl bromide with an aliphatic amine.

Materials:

  • This compound

  • Alkylamine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., THF, dioxane, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel via syringe.

  • In a separate vessel, dissolve the amine (1.2-1.5 equiv) in the same anhydrous solvent.

  • Add the base (e.g., LiHMDS or NaOtBu, 1.5-2.2 equiv) to the reaction vessel under a positive pressure of inert gas.

  • Add the amine solution to the reaction vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 60-100 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII L_nPd(II)(Ar)(X) OxAdd->PdII Deprot Amine Coordination & Deprotonation PdII->Deprot Amine Amine (R₂NH) Amine->Deprot Base Base Base->Deprot PdAmido L_nPd(II)(Ar)(NR₂) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Amino-9H-carbazole (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Pd source, ligand, and base in an inert atmosphere. Solvent Add anhydrous, degassed solvent. Reagents->Solvent Amine_add Add amine. Solvent->Amine_add Heating Heat to the desired temperature with vigorous stirring. Amine_add->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool and quench the reaction. Monitoring->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify Characterize Characterize the pure product. Purify->Characterize

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of OLED Hole Transport Materials Using 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hole transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) utilizing 1-bromo-9H-carbazole as a key building block. Carbazole derivatives are widely recognized for their excellent thermal stability, high hole mobility, and tunable electronic properties, making them ideal candidates for use in high-performance OLED devices.[1][2][3][4] The bromine atom on the carbazole core serves as a versatile reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored optoelectronic characteristics.[3][5]

Rationale for Use in Hole Transport Layers

An efficient Hole Transport Layer (HTL) in an OLED must possess several key characteristics to ensure optimal device performance. These include high hole mobility for efficient charge transport, a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate hole injection from the anode, and a high glass transition temperature (Tg) for morphological stability and device longevity.[1] Through chemical modifications, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, the electronic and physical properties of this compound can be precisely tuned to meet these requirements.[6][7][8][9]

Synthesis of Hole Transport Materials from this compound

The synthesis of advanced hole transport materials from this compound typically involves a multi-step process. A common strategy is to first introduce an aryl group at the 9-position (N-arylation) of the carbazole core, followed by a Suzuki-Miyaura or Buchwald-Hartwig coupling reaction at the 1-position to build more complex, often dendritic or star-shaped, molecules. These reactions are generally catalyzed by palladium complexes.

General Synthetic Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Purification A This compound C Ullmann or Buchwald-Hartwig Condensation (e.g., CuI, K2CO3 or Pd(OAc)2, ligand, base) A->C B Aryl Halide (e.g., 1-iodo-4-phenyl) B->C D 1-bromo-9-aryl-9H-carbazole Intermediate C->D F Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, K2CO3) D->F E Arylboronic Acid or Ester (e.g., (4-(diphenylamino)phenyl)boronic acid) E->F G Crude Hole Transport Material F->G H Column Chromatography G->H I Recrystallization / Sublimation H->I J Pure Hole Transport Material I->J

Caption: Synthetic workflow for a hole transport material from this compound.

Experimental Protocols

The following are representative protocols for the synthesis of a hole transport material starting from this compound. These protocols are based on established synthetic methodologies for carbazole derivatives.

Protocol 1: N-Arylation of this compound

This protocol describes the synthesis of an N-aryl-1-bromo-9H-carbazole intermediate via a Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., 1-iodo-4-phenyl)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).[2]

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the N-aryl-1-bromo-9H-carbazole intermediate.[2]

Protocol 2: Suzuki-Miyaura Coupling for the Final Hole Transport Material

This protocol describes the synthesis of the final hole transport material by coupling the N-aryl-1-bromo-9H-carbazole intermediate with an arylboronic acid.

Materials:

  • N-aryl-1-bromo-9H-carbazole intermediate from Protocol 1

  • Arylboronic acid (e.g., (4-(diphenylamino)phenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Distilled water

Procedure:

  • In a round-bottom flask, prepare a mixture of the N-aryl-1-bromo-9H-carbazole intermediate (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of toluene and distilled water (e.g., 4:1 v/v) to the flask.

  • Stir the mixture at 100 °C overnight under an argon atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture and extract with dichloromethane.

  • Separate the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final hole transport material.

Characterization and Performance Data

The synthesized hole transport materials should be characterized to determine their physical and electronic properties. The following table summarizes typical performance data for carbazole-based hole transport materials. Note that these values are representative and can vary significantly based on the specific molecular structure.

PropertyTypical Value RangeSignificance
HOMO Energy Level -5.1 to -5.8 eV[2][10][11]Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial.
LUMO Energy Level -2.0 to -2.5 eV[2][10]Influences the electron-blocking properties of the HTL.
Glass Transition Temp. (Tg) > 100 °C[2]Indicates the morphological stability of the thin film. A high Tg prevents crystallization and device degradation.[1]
Decomposition Temp. (Td) > 300 °CReflects the thermal stability of the material during device operation and fabrication.
Hole Mobility 10⁻⁴ to 10⁻³ cm²/Vs[2]Measures the efficiency of hole transport through the material. Higher mobility generally leads to lower operating voltages.
Device Efficiency (EQE) 5 - 25%The external quantum efficiency of an OLED device incorporating the HTM. Highly dependent on the overall device architecture.[6]

OLED Device Fabrication and the Role of the HTM

The synthesized hole transport material is incorporated into a multilayer OLED device, typically through vacuum thermal evaporation. The HTL is positioned between the anode (commonly Indium Tin Oxide - ITO) and the emissive layer (EML).

G cluster_OLED OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (Carbazole-based Material) EML->HTL Light Emission (Recombination) Anode Anode (e.g., ITO) HTL->Anode Holes Substrate Substrate (e.g., Glass) Anode->Substrate

References

Application Notes: 1-bromo-9H-carbazole as a Versatile Precursor for Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-9H-carbazole (CAS: 16807-11-7) is a key building block in modern medicinal chemistry and organic synthesis.[1][2] Its carbazole core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[3][4] The presence of a bromine atom at the C1 position provides a reactive handle for state-of-the-art cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

This document details protocols for two of the most powerful applications of this compound in pharmaceutical synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. These reactions allow for the modular assembly of diverse compound libraries, accelerating the drug discovery and development process.[5][6][7]

Application 1: Synthesis of 1-Aryl-9H-carbazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[7] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[8][9] Using this compound as the starting material allows for the direct attachment of various aryl and heteroaryl moieties at the 1-position, creating a scaffold for potent inhibitors of enzymes like polyadenosine-diphosphate-ribose polymerase 14 (PARP14), which is implicated in DNA damage response pathways.[8]

Comparative Data for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10092
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane11095
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene10088
42-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O8590

Note: The data presented are representative examples based on typical conditions for Suzuki-Miyaura couplings and are intended for illustrative purposes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-9H-carbazole.

Safety Precautions:

  • Palladium catalysts can be toxic and pyrophoric. Handle in a well-ventilated fume hood under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L₂(X) ox_add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)L₂(R') trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product_out Ar-R' (Product) red_elim->product_out arx_in This compound (Ar-X) arx_in->ox_add boronic_in R'-B(OR)₂ boronic_in->trans base_in Base base_in->trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application 2: Synthesis of 1-Amino-9H-carbazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This transformation has revolutionized synthetic chemistry, providing a reliable method to construct aryl amines, which are ubiquitous in pharmaceuticals.[6] Applying this reaction to this compound allows for the facile coupling of a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[10] This strategy is crucial for building molecular libraries to screen for biological activity, as the nature of the nitrogen substituent can dramatically influence a compound's pharmacological profile.

Comparative Data for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination hinges on the synergistic effect of the palladium precursor, phosphine ligand, and base. The table below provides representative conditions for the amination of this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1.0)BINAP (1.5)NaOtBuToluene10094
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH9091
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃1,4-Dioxane11089
4n-HexylaminePd(OAc)₂ (2)t-Bu₃P (4)K₂CO₃Xylene12085

Note: The data presented are representative examples based on typical conditions for Buchwald-Hartwig aminations and are intended for illustrative purposes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1.5-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or similar reaction vessel for inert atmosphere conditions

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound to the tube.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, add it with the other solids in step 2.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixture to room temperature and dilute with an appropriate solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 1-amino-9H-carbazole derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive.[11] Handle them in a well-ventilated fume hood and under an inert atmosphere.[11]

  • Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Handle with care in a dry environment.

  • Work in a well-ventilated fume hood and wear appropriate PPE.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add pd2 Ar-Pd(II)L(X) ox_add->pd2 amido Pd(II) Amido Complex Ar-Pd(II)L(NR₂) pd2->amido Amine Coordination & Deprotonation red_elim Reductive Elimination amido->red_elim red_elim->pd0 Catalyst Regeneration product_out Ar-NR₂ (Product) red_elim->product_out arx_in This compound (Ar-X) arx_in->ox_add amine_in HNR₂ amine_in->pd2 base_in Base base_in->pd2 Workflow cluster_reactions Key Cross-Coupling Reactions cluster_products Pharmaceutical Scaffolds start This compound (Precursor) suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (+ HNR₁R₂) start->buchwald prod1 1-Aryl-carbazoles (e.g., Kinase Inhibitors) suzuki->prod1 prod2 1-Amino-carbazoles (Diverse API Precursors) buchwald->prod2

References

Application Notes and Protocols for the Fabrication of Perovskite Solar Cells Using 1-Bromo-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of a hole-transporting material (HTM) derived from 1-bromo-9H-carbazole and its application in the fabrication of high-performance perovskite solar cells (PSCs). The protocols outlined below are based on established methodologies in the field and are intended to be a comprehensive resource for researchers.

Introduction

Carbazole-based derivatives have emerged as a promising class of hole-transporting materials for perovskite solar cells, offering excellent thermal stability, high hole mobility, and facile functionalization.[1][2] Starting from the commercially available this compound, a variety of HTMs can be synthesized through common cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation.[3][4] These reactions allow for the introduction of various functional groups to tune the optoelectronic properties of the final molecule, thereby optimizing the performance of the PSC.

This document focuses on the synthesis of a representative carbazole derivative and provides a step-by-step protocol for its incorporation into a standard n-i-p planar perovskite solar cell architecture.

Performance of Perovskite Solar Cells with this compound-Derived HTMs

The performance of perovskite solar cells is highly dependent on the molecular structure of the hole-transporting material. The table below summarizes the key photovoltaic parameters for various HTMs derived from carbazole precursors, showcasing the potential of this class of materials.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]Reference
SGT-40514.79---[5]
V120516.9---[6]
V122117.811.0323.673[7]
V122517.811.0323.673[7]
OY118.99---[8]
OY219.46---[8]
OY320.02---[8]

Experimental Protocols

Synthesis of a Representative this compound Derivative HTM

This protocol describes the synthesis of a diphenylamine-functionalized carbazole derivative via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Dichloromethane

  • Petroleum Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve Pd₂(dba)₃ and tri-tert-butylphosphine in anhydrous toluene. Stir the mixture at room temperature for 20 minutes.

  • Reaction Setup: In a separate nitrogen-purged flask, add this compound, diphenylamine, and sodium tert-butoxide.

  • Addition of Catalyst: Transfer the prepared catalyst solution to the reaction flask containing the reactants.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain the final product.

Fabrication of Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • 2 M HCl

  • Deionized water, acetone, isopropanol

  • Compact TiO₂ (c-TiO₂) precursor solution

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Chlorobenzene (antisolvent)

  • Synthesized this compound derivative HTM solution in chlorobenzene (with additives like Li-TFSI and tBP)

  • Gold or Silver for the back contact

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the c-TiO₂ precursor solution onto the FTO substrate at 3000 rpm for 30 s.

    • Anneal the substrates at 500 °C for 30 minutes.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Spin-coat the perovskite precursor solution onto the ETL in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

    • During the second step, dispense chlorobenzene onto the spinning substrate approximately 15 seconds before the end of the program.

    • Anneal the films at 100 °C for 1 hour.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the this compound derivative HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 s.

  • Back Contact Deposition:

    • Deposit an 80-100 nm thick gold or silver back contact by thermal evaporation through a shadow mask.

Visualizations

G cluster_synthesis Synthesis of a Diphenylamine-Carbazole HTM start This compound reagents Diphenylamine, Pd₂(dba)₃, P(t-Bu)₃, NaOtBu, Toluene start->reagents reaction Buchwald-Hartwig Amination (Reflux, 24h) reagents->reaction workup Work-up and Purification reaction->workup product Diphenylamine- functionalized Carbazole HTM workup->product G cluster_fabrication Perovskite Solar Cell Fabrication Workflow sub_clean Substrate Cleaning (FTO Glass) etl_dep ETL Deposition (c-TiO₂) sub_clean->etl_dep pero_dep Perovskite Layer Deposition etl_dep->pero_dep htl_dep HTL Deposition (Carbazole Derivative) pero_dep->htl_dep contact_dep Back Contact Deposition (Au/Ag) htl_dep->contact_dep characterization Device Characterization contact_dep->characterization G cluster_charge_transfer Charge Transfer Dynamics in the Perovskite Solar Cell Photon Photon Absorption Perovskite Perovskite Layer (Exciton Generation) Photon->Perovskite hv ETL Electron Transport Layer (c-TiO₂) Perovskite->ETL Electron Injection HTL Hole Transport Layer (Carbazole Derivative) Perovskite->HTL Hole Injection FTO FTO Electrode (Electron Collection) ETL->FTO Electron Transport Back_Contact Back Contact (Hole Collection) HTL->Back_Contact Hole Transport

References

Application Notes and Protocols: Synthesis of Conductive Polymers from 1-Bromo-9H-Carbazole Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of conductive polymers derived from 1-bromo-9H-carbazole. The document outlines both chemical and electrochemical polymerization methods, presents key data in tabular format, and includes workflow diagrams for clarity. The resulting poly(this compound) is a promising material for applications in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells, owing to the versatile electronic properties of the carbazole moiety.[1][2][3]

Monomer Specifications: this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization. This compound serves as a key building block for the synthesis of functional polymers.[4][5] The bromine atom provides a reactive site for further modifications, although for the purposes of these protocols, it is retained in the final polymer structure.

PropertyValueReference
CAS Number 16807-11-7[6]
Molecular Formula C₁₂H₈BrN[7]
Molecular Weight 246.11 g/mol [7]
Appearance White to yellow powder or crystals[4][5]
Melting Point 111-112 °C[6]
Boiling Point 409.2 ± 18.0 °C at 760 mmHg[6]
Purity ≥98%[6]
Oxidation Potential Not available

Experimental Protocols

Two primary methods for the synthesis of poly(this compound) are detailed below: electrochemical polymerization and chemical oxidative polymerization.

Protocol 1: Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto a conductive substrate. The process involves the anodic oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

Materials:

  • This compound (≥98% purity)

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Indium tin oxide (ITO)-coated glass slides or other working electrode (e.g., platinum, glassy carbon)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or saturated calomel electrode (SCE) (reference electrode)

  • Argon or Nitrogen gas, high purity

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Sonication bath

  • Drying oven

Procedure:

  • Electrode Preparation:

    • Thoroughly clean the working electrode. For ITO glass, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the cleaned electrode in an oven at 100 °C for at least 30 minutes before use.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile.

    • Dissolve this compound in the electrolyte solution to a final concentration of 10-50 mM.

    • Purge the solution with high-purity argon or nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

    • Maintain an inert atmosphere over the solution throughout the experiment.

    • Connect the electrodes to the potentiostat.

    • Polymerize the monomer onto the working electrode using cyclic voltammetry. Scan the potential from 0 V to a vertex potential sufficiently positive to oxidize the monomer (a suggested starting range is +1.2 to +1.6 V vs. Ag/AgCl, to be optimized) for a specified number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. A progressive increase in the peak currents of the polymer redox waves with each cycle indicates successful film deposition.

    • Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value in the monomer oxidation region.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of inert gas or in a vacuum oven at a moderate temperature (e.g., 60 °C).

Expected Outcome: A thin, electroactive film of poly(this compound) will be deposited on the working electrode surface. The film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution to study its redox properties.

Diagram of the Electrochemical Polymerization Workflow:

G Electrochemical Polymerization Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Treatment & Characterization Monomer This compound Solution Electrolyte Solution Monomer->Solution Solvent Acetonitrile Solvent->Solution Electrolyte TBAP Electrolyte->Solution Purge Purge with N2/Ar Solution->Purge WE Working Electrode (ITO) Clean_WE Clean Electrodes WE->Clean_WE CE Counter Electrode (Pt) CE->Clean_WE RE Reference Electrode (Ag/AgCl) RE->Clean_WE Cell Assemble 3-Electrode Cell Clean_WE->Cell CV Cyclic Voltammetry / Potentiostatic Deposition Cell->CV Purge->Cell Rinse Rinse with Acetonitrile CV->Rinse Dry Dry Polymer Film Rinse->Dry Characterize Characterize Film (CV, UV-Vis, SEM) Dry->Characterize

Caption: Workflow for electrochemical polymerization.

Protocol 2: Chemical Oxidative Polymerization

Chemical oxidative polymerization offers a route to synthesize bulk quantities of the polymer powder, which can then be processed into films or other forms.

Materials:

  • This compound (≥98% purity)

  • Anhydrous chloroform or dichloromethane

  • Iron(III) chloride (FeCl₃), anhydrous

  • Methanol

  • Argon or Nitrogen gas, high purity

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Soxhlet extraction apparatus (optional, for purification)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous chloroform to a concentration of approximately 0.1 M.

    • Cool the solution in an ice bath.

  • Initiation of Polymerization:

    • Prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (e.g., 0.4 M). The molar ratio of oxidant to monomer should be approximately 4:1.

    • Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30-60 minutes.

  • Polymerization Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The solution will typically darken as the polymerization proceeds.

  • Polymer Precipitation and Washing:

    • Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

    • Collect the precipitate by filtration.

    • Wash the polymer powder thoroughly with methanol to remove any remaining oxidant and unreacted monomer.

  • Purification and Drying:

    • For higher purity, the polymer can be further purified by Soxhlet extraction with methanol for 24 hours.

    • Dry the purified polymer powder in a vacuum oven at 60 °C to a constant weight.

Expected Outcome: A dark-colored powder of poly(this compound). The solubility of the polymer may be limited in common organic solvents.

Diagram of the Chemical Polymerization Workflow:

G Chemical Polymerization Workflow cluster_react Reaction cluster_purify Purification cluster_final Final Product Monomer_Sol Dissolve Monomer in Chloroform Reaction Mix and Stir for 24h Monomer_Sol->Reaction Oxidant_Sol Prepare FeCl3 Solution Oxidant_Sol->Reaction Precipitate Precipitate in Methanol Reaction->Precipitate Filter Filter the Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Soxhlet Soxhlet Extraction (Optional) Wash->Soxhlet Dry Dry under Vacuum Wash->Dry Soxhlet->Dry Polymer Poly(this compound) Powder Dry->Polymer

Caption: Workflow for chemical oxidative polymerization.

Polymer Properties and Applications

The resulting poly(this compound) is expected to be a p-type conductive polymer. The properties of the polymer will depend on the synthesis method, which influences factors such as molecular weight, chain packing, and morphology.

Table of Expected Polymer Properties:

PropertyExpected Value/Characteristic
Conductivity Semi-conductive to conductive (doping may be required to enhance conductivity)
Solubility Likely soluble in chlorinated solvents and some polar aprotic solvents
Thermal Stability Good thermal stability, characteristic of polycarbazoles
Optical Properties Expected to be optically active, with potential for electrochromism

Potential Applications:

The conductive and optoelectronic properties of polycarbazoles make them suitable for a range of applications:

  • Organic Electronics: As a hole-transport layer in OLEDs and organic photovoltaic (OPV) devices.

  • Sensors: The conductivity of the polymer can be modulated by the presence of certain analytes, forming the basis for chemical sensors.

  • Electrochromic Devices: The polymer may exhibit color changes upon electrochemical oxidation and reduction, making it suitable for smart windows and displays.

  • Drug Development: Functionalized conductive polymers can be used as platforms for drug delivery or as biocompatible coatings for medical devices. The carbazole scaffold itself is found in various biologically active compounds.[3]

References

Application Notes and Protocols: The Role of 1-Bromo-9H-Carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 1-bromo-9H-carbazole in the design and synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for the synthesis and characterization of these high-performance materials are included, alongside a summary of their photophysical and electroluminescent properties.

Introduction to this compound in TADF Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism for achieving high internal quantum efficiencies in OLEDs, rivaling traditional phosphorescent emitters without the need for expensive and rare heavy metals. The design of efficient TADF emitters hinges on the principle of minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a donor-acceptor (D-A) molecular architecture.

Carbazole derivatives are widely employed as potent electron-donating moieties in TADF emitters due to their excellent hole-transporting properties and high triplet energy.[1][2] Specifically, this compound serves as a crucial and versatile building block for introducing the carbazole donor unit at a specific position, allowing for fine-tuning of the molecule's photophysical properties. The bromine atom at the C1 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile connection of the carbazole donor to a variety of electron-accepting units.[3] This positional functionalization is critical in controlling the steric and electronic interactions between the donor and acceptor, which in turn dictates the ΔEST and, consequently, the TADF efficiency.

Molecular Design and Synthesis Strategies

The synthesis of TADF emitters from this compound predominantly involves the formation of a C-C or C-N bond between the carbazole core and an acceptor moiety. The choice of the acceptor and the coupling strategy are paramount in tailoring the emission color, quantum yield, and lifetime of the resulting emitter.

Synthetic Pathways

The primary synthetic routes for incorporating this compound into D-A type TADF emitters are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_reagents Coupling Partners cluster_products TADF Emitter This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki Buchwald Buchwald-Hartwig Amination This compound->Buchwald TADF_CC D-A TADF Emitter (C-C bond) Suzuki->TADF_CC TADF_CN D-A TADF Emitter (C-N bond) Buchwald->TADF_CN Arylboronic Arylboronic Acid/Ester (Acceptor) Arylboronic->Suzuki Amine Amine (Acceptor) Amine->Buchwald

Caption: Synthetic routes from this compound to TADF emitters.

Experimental Protocols

The following are generalized protocols for the synthesis of TADF emitters using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a D-A type TADF emitter by coupling an arylboronic acid (acceptor) to the 1-position of the carbazole core.

Materials:

  • This compound (or N-substituted derivative)

  • Arylboronic acid or pinacol ester (acceptor)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid/ester (1.2 eq.), K₂CO₃ (3.0 eq.), and Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 90-100 °C) under the inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis of D-A type TADF emitters by coupling a secondary amine (acceptor) to the 1-position of the carbazole core.

Materials:

  • This compound (or N-substituted derivative)

  • Secondary amine (acceptor)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the secondary amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to reflux (typically 100-110 °C) under the inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Performance of 1-Substituted Carbazole TADF Emitters

The photophysical and electroluminescent properties of TADF emitters derived from this compound are highly dependent on the nature of the acceptor unit. The strategic placement of the donor at the C1 position can induce a significant twist between the donor and acceptor planes, which is beneficial for achieving a small ΔEST.

Photophysical Properties

The key photophysical parameters of TADF emitters are summarized in the table below. The data presented are for representative TADF emitters with a donor moiety at the C1 position of the carbazole, which are structurally analogous to compounds synthesized from this compound.

Emitter IDEmission Peak (nm)PLQY (%)ΔEST (eV)Delayed Lifetime (µs)
Cz-TTR 480850.103.2
tMCzPN 495920.084.5
DCzTRZAr-CF₃ 470780.122.8
InCz34DPhTz 475950.051.9

Data compiled from various sources and representative of 1-substituted carbazole TADF emitters.

OLED Device Performance

The performance of OLEDs incorporating these emitters is a critical measure of their practical utility. The table below summarizes key device metrics.

Emitter IDHost MaterialMax. EQE (%)Turn-on Voltage (V)CIE Coordinates (x, y)
Cz-TTR DPEPO14.43.2(0.18, 0.35)
tMCzPN DPEPO26.02.8(0.22, 0.52)
DCzTRZAr-CF₃ mCP15.23.5(0.16, 0.28)
InCz34DPhTz DPEPO26.02.9(0.17, 0.30)

Data compiled from various sources and representative of OLEDs with 1-substituted carbazole TADF emitters.

Experimental Workflows and Signaling Pathways

General Workflow for TADF Emitter Development

The development of novel TADF emitters from this compound follows a systematic workflow from molecular design to device fabrication and testing.

cluster_design Design & Synthesis cluster_purification Purification & Characterization cluster_device Device Fabrication & Testing Design Molecular Design (DFT Calculations) Synthesis Synthesis via Cross-Coupling Design->Synthesis Purification Purification (Chromatography, Sublimation) Synthesis->Purification Characterization Photophysical & Electrochemical Characterization Purification->Characterization Fabrication OLED Fabrication (Vacuum Deposition) Characterization->Fabrication Testing Device Performance Testing Fabrication->Testing

Caption: A typical workflow for the development of TADF emitters.

Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The underlying principle of TADF is the harvesting of triplet excitons through reverse intersystem crossing (RISC).

S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Electrical Excitation T1 T₁ (Triplet Excited State) S0->T1 Electrical Excitation S1->S0 Prompt Fluorescence (k_F) S1->T1 Intersystem Crossing (k_ISC) T1->S0 Phosphorescence (k_P) (Typically slow) T1->S1 Reverse Intersystem Crossing (k_RISC) (Thermal Energy)

Caption: Energy level diagram illustrating the TADF mechanism.

Conclusion

This compound is a fundamentally important and versatile precursor in the synthesis of high-performance TADF emitters. Its use allows for precise control over the molecular architecture, enabling the development of materials with tailored photophysical properties. The strategic functionalization at the C1 position facilitates the creation of sterically hindered D-A systems with small ΔEST values, leading to efficient RISC and high quantum yields in OLED devices. The protocols and data presented herein provide a valuable resource for researchers in the fields of materials science, organic electronics, and drug development, aiming to leverage the unique properties of 1-substituted carbazole derivatives in their applications.

References

Application of 1-bromo-9H-carbazole in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-9H-carbazole is a versatile building block in the synthesis of advanced organic semiconductor materials for Organic Field-Effect Transistors (OFETs). While not typically employed as the active semiconductor layer in its pristine form, its strategic functionalization through various cross-coupling reactions allows for the creation of a diverse range of high-performance p-type and n-type organic semiconductors. The carbazole moiety offers inherent advantages such as high thermal stability, good hole-transporting properties, and a planar structure conducive to efficient charge transport. The bromine atom at the 1-position provides a reactive site for introducing various functional groups to tune the electronic and morphological properties of the final material, thereby optimizing OFET performance.

This document provides an overview of the application of this compound in OFETs, including synthetic strategies to derive functional materials, protocols for device fabrication, and a summary of the performance of resulting devices.

Synthesis of OFET Materials from this compound

The primary utility of this compound in the context of OFETs is as a precursor for the synthesis of more complex conjugated molecules and polymers. Cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are commonly employed to extend the π-conjugation and introduce desired functionalities.

A representative synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester to introduce aryl groups. This can lead to the formation of small molecules or be a step in the synthesis of monomers for polymerization. For instance, coupling with thiophene-based boronic acids can yield donor-acceptor type molecules that are beneficial for charge transport.

Similarly, the Buchwald-Hartwig amination can be used to link carbazole units or to attach other nitrogen-containing aromatic groups, leading to the formation of hole-transporting materials.

Logical Relationship: From Building Block to OFET Material

A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Functionalized Carbazole Derivative (Small Molecule or Monomer) B->C D Polymerization (if monomer) C->D E Organic Semiconductor (Active Material for OFET) C->E D->E

Caption: Synthetic pathway from this compound to an OFET active material.

Performance of OFETs Based on this compound Derivatives

The performance of OFETs fabricated using materials derived from this compound can vary significantly depending on the final molecular structure, the fabrication conditions, and the device architecture. Generally, these materials exhibit p-type (hole-transporting) behavior, although ambipolar or n-type characteristics can be engineered through appropriate molecular design.

Material ClassCharge Carrier Mobility (µ) [cm²/Vs]On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) [V]
Carbazole-based Copolymers10⁻⁵ to 10⁻³> 10⁴Variable
Indolo[3,2-b]carbazole DerivativesUp to 1.5> 10⁶Variable

Note: The data presented is a representative range for carbazole-based materials, as specific data for OFETs derived directly and exclusively from this compound is not extensively reported in publicly available literature. The performance is highly dependent on the specific molecular structure and device engineering.

Experimental Protocols

The following are generalized protocols for the synthesis of a carbazole derivative from this compound and the subsequent fabrication of a bottom-gate, top-contact OFET device.

Protocol 1: Synthesis of a 1-Aryl-9H-carbazole Derivative via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, dissolve this compound (1 eq.), the arylboronic acid (1.2 eq.), and the base (2-3 eq.) in the anhydrous solvent.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-9H-carbazole derivative.

Protocol 2: Fabrication of a Solution-Processed OFET

Experimental Workflow

cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Characterization A Si/SiO₂ Wafer B Cleaning (Sonication in Acetone, IPA) A->B C Surface Treatment (e.g., HMDS or OTS) B->C D Dissolve Semiconductor in Organic Solvent E Spin-Coating D->E F Annealing E->F G Thermal Evaporation of Source/Drain Electrodes (Au) H Electrical Characterization G->H

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-bromo-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields in the Suzuki coupling of this compound can arise from several factors. The carbazole nitrogen can potentially coordinate with the palladium catalyst, inhibiting its activity. Other common issues include suboptimal reaction conditions, inefficient catalyst systems, and the presence of side reactions. A systematic approach to troubleshooting by evaluating the catalyst, ligands, base, and solvent is crucial for improving the yield.[1][2][3]

Q2: What are the most common side reactions observed with this compound in Suzuki coupling?

A2: The most prevalent side reactions include:

  • Homocoupling: Formation of biphenyls from the boronic acid or bicarbazole from this compound. This is often promoted by the presence of oxygen.[2][4]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water, which is a common issue with heteroaryl boronic acids.[1]

  • Hydrodehalogenation: The bromo group on the carbazole is replaced by a hydrogen atom.

Q3: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A3: The choice of catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior results, especially for challenging substrates. Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can enhance the efficiency of the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[1][4][5]

Q4: What is the role of the base in the Suzuki coupling of this compound?

A4: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[6][7][8] The choice of base can significantly influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6]

Q5: Can I perform the Suzuki coupling of this compound under aqueous conditions?

A5: Yes, Suzuki coupling reactions are often performed in biphasic organic-water solvent systems (e.g., dioxane/water, THF/water).[9][10] Water can play a beneficial role in the reaction, and its presence is often necessary for inorganic bases to be effective. However, for sensitive substrates, anhydrous conditions might be preferred to minimize side reactions like protodeboronation.[1]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for in-situ reduction. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[4] Check the age and storage of your catalyst.
Inappropriate Ligand For carbazole substrates, consider using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to prevent catalyst inhibition by the carbazole nitrogen and facilitate oxidative addition.[1]
Insufficient Temperature Gradually increase the reaction temperature. Many Suzuki couplings require elevated temperatures (80-110 °C) to proceed efficiently.[3]
Poor Reagent Quality Verify the purity of this compound, the boronic acid/ester, and the solvent. Impurities can poison the catalyst.
Inadequate Degassing Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst and promote homocoupling. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[2][4]
Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Parameter Recommendation
Catalyst Loading While counterintuitive, sometimes lowering the catalyst loading can reduce side reactions.
Base Selection Weaker bases or the use of fluoride sources like KF might suppress protodeboronation.[7] For homocoupling, ensure the base is not excessively strong.
Solvent Choice Anhydrous solvents can minimize protodeboronation.[1] The choice of solvent can also influence the rates of competing reactions.[11]
Boronic Acid/Ester Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable and less prone to protodeboronation than boronic acids.[1][10]
Reaction Time Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent product degradation or further side reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting point; optimization of specific parameters is often necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if separate, e.g., XPhos, 4-10 mol%).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) at least three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling

This table is a representative example based on common findings in the literature. Optimal conditions for this compound may vary.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O9024Moderate
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10012Good
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8016High
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O1108Good-High

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Coupled Product RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) Boronate [R²-B(OR)₂(OH)]⁻ Activated Boronate BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield or No Reaction CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Solvent) Start->CheckReagents CheckReagents->Start Impure CheckCatalyst Evaluate Catalyst System (Catalyst & Ligand Choice/Activity) CheckReagents->CheckCatalyst Reagents OK CheckCatalyst->Start Change Catalyst/Ligand CheckConditions Assess Reaction Conditions (Temperature, Time, Degassing) CheckCatalyst->CheckConditions Catalyst System OK CheckConditions->Start Adjust Conditions CheckBase Screen Different Bases CheckConditions->CheckBase Conditions OK CheckBase->Start Change Base SideProducts Analyze for Side Products (Homocoupling, Protodeboronation) CheckBase->SideProducts Base Screened Optimize Systematic Optimization (DoE) SideProducts->Optimize Side Products Identified

References

preventing dehalogenation side reaction in 1-bromo-9H-carbazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-9H-Carbazole Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this compound, with a specific focus on preventing the common dehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the dehalogenation side reaction in the context of this compound coupling?

A1: Dehalogenation, also known as hydrodehalogenation, is a frequent undesired side reaction in palladium-catalyzed cross-coupling reactions. In the case of this compound, the bromine atom at the C1 position is replaced by a hydrogen atom, yielding the byproduct 9H-carbazole instead of the desired coupled product. This side reaction reduces the overall yield of the target molecule and complicates the purification process.

Q2: What are the primary causes of dehalogenation with this compound?

A2: Several factors can contribute to the dehalogenation of this compound. As an electron-rich N-heterocyclic aryl bromide, it is particularly susceptible to this side reaction. Key causes include:

  • Formation of Palladium-Hydride Species: The primary culprit is often the in-situ formation of palladium-hydride (Pd-H) species, which can arise from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base (e.g., alkoxides), or impurities like water.

  • The Unprotected N-H Group: The acidic proton on the carbazole nitrogen can interact with the catalyst or base, potentially facilitating pathways that lead to dehalogenation. Studies on analogous N-heterocyclic systems, such as bromopyrroles, have shown that N-protection can suppress this side reaction.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand can significantly influence the relative rates of the desired cross-coupling versus the dehalogenation pathway.

Q3: How can I detect the formation of the dehalogenated 9H-carbazole byproduct?

A3: The presence of 9H-carbazole can be identified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated 9H-carbazole will typically appear as a new, less polar spot compared to the starting this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 9H-carbazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of new signals in the aromatic region, characteristic of unsubstituted carbazole, and the disappearance of the signal corresponding to the proton adjacent to the bromine atom are indicative of dehalogenation.

Troubleshooting Guides for Common Coupling Reactions

This section provides troubleshooting strategies for minimizing dehalogenation in various coupling reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with substrates like this compound, dehalogenation can be a significant issue.

Troubleshooting Workflow

start High Dehalogenation in Suzuki Coupling ligand Optimize Ligand start->ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) base Change Base ligand->base Weaker inorganic bases (e.g., K2CO3, K3PO4, Cs2CO3) solvent Modify Solvent base->solvent Aprotic solvents (e.g., Toluene, Dioxane) n_protection Consider N-Protection solvent->n_protection Protect N-H with Boc, SEM, etc. temp_time Adjust Temperature/Time n_protection->temp_time Lower temperature, shorter reaction time result Reduced Dehalogenation temp_time->result

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Quantitative Data: Ligand and Base Effects in Suzuki Coupling of Bromo-N-Heterocycles

EntryLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1PPh₃Na₂CO₃Toluene/EtOH/H₂O80Low to ModerateSignificant
2SPhosK₂CO₃Dioxane/H₂O100HighMinimal
3XPhosK₃PO₄Toluene110HighLow
4dppfCs₂CO₃DME90Moderate to HighModerate

Note: Data is compiled from studies on analogous N-heterocyclic bromides and serves as a guideline. Optimal conditions for this compound may vary.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize dehalogenation by using a bulky, electron-rich ligand and a moderately weak inorganic base.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • Degassed 1,4-dioxane/water mixture (e.g., 10:1) or Toluene

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The N-H group of this compound can be deprotonated by the strong bases typically used, potentially leading to side reactions.

Troubleshooting Workflow

start High Dehalogenation in Buchwald-Hartwig Amination ligand Select Appropriate Ligand start->ligand Bulky biarylphosphines (e.g., Xantphos, Josiphos) base Screen Bases ligand->base Weaker bases if possible (e.g., K3PO4, Cs2CO3 vs. NaOtBu) solvent Change Solvent base->solvent Aprotic, non-polar solvents (e.g., Toluene) temp Lower Temperature solvent->temp Optimize for shortest reaction time result Reduced Dehalogenation temp->result

Caption: Troubleshooting workflow for minimizing dehalogenation in Buchwald-Hartwig amination.

Quantitative Data: Ligand and Base Effects in Buchwald-Hartwig Amination of Aryl Bromides

EntryLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
1P(t-Bu)₃NaOtBuToluene100HighCan be significant with electron-rich substrates
2XantphosCs₂CO₃Dioxane110HighGenerally low
3RuPhosK₂CO₃t-AmylOH11096Low
4JosiphosK₃PO₄Toluene100HighMinimal

Note: Data is compiled from various sources on aryl bromides and serves as a guideline.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of this compound

This protocol employs a bulky biarylphosphine ligand to promote the desired C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • NaOtBu (1.2-1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base to a dry reaction vessel.

  • Add this compound and a magnetic stir bar.

  • Seal the vessel, remove from the glovebox, and add the degassed solvent and the amine via syringe.

  • Heat the reaction mixture to 90-120 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes.

Troubleshooting Workflow

start High Dehalogenation in Sonogashira Coupling catalyst Optimize Catalyst System start->catalyst Pd(PPh3)2Cl2/CuI base Choose Appropriate Base catalyst->base Amine base (e.g., TEA, DIPEA) temp Use Mild Temperature base->temp Room temperature if possible copper_free Consider Copper-Free Conditions temp->copper_free Can minimize side reactions result Reduced Dehalogenation copper_free->result

Caption: Troubleshooting workflow for minimizing dehalogenation in Sonogashira coupling.

Quantitative Data: Catalyst and Conditions for Sonogashira Coupling of Aryl Bromides

EntryPd Catalyst (mol%)Cu-Cocatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT89
2Pd(PPh₃)₄ (2)CuI (1)TriethylamineToluene50High
3Pd(OAc)₂ (2) / P(t-Bu)₃ (4)NoneCs₂CO₃Dioxane60High

Note: Yields are for the desired coupled product; dehalogenation is generally less prevalent at lower temperatures.

Experimental Protocol: Optimized Sonogashira Coupling of this compound

This protocol uses mild conditions to suppress side reactions.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-2.5 mol%)

  • Diisopropylamine or Triethylamine (as base and/or solvent)

  • THF or Toluene (if a co-solvent is needed)

Procedure:

  • To a solution of this compound in THF (if used) and the amine base at room temperature, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature for 3-12 hours, monitoring by TLC.

  • If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography.

Ullmann Coupling

The Ullmann coupling is a copper-catalyzed reaction for C-N, C-O, and C-S bond formation. It often requires high temperatures, which can promote dehalogenation. Modern protocols with ligands allow for milder conditions.

Troubleshooting Workflow

start High Dehalogenation in Ullmann Coupling ligand Use a Ligand start->ligand e.g., L-proline, 1,10-phenanthroline base Select Base ligand->base Inorganic base (e.g., K2CO3, K3PO4) solvent Choose Solvent base->solvent Polar aprotic (e.g., DMSO, DMF) temp Lower Temperature solvent->temp Aim for < 120°C result Reduced Dehalogenation temp->result

Caption: Troubleshooting workflow for minimizing dehalogenation in Ullmann coupling.

Experimental Protocol: Ligand-Accelerated Ullmann C-N Coupling of this compound

This protocol uses a ligand to enable the reaction to proceed at a lower temperature.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., another amine or phenol) (1.2-1.5 equiv)

  • CuI (5-10 mol%)

  • L-proline or 1,10-phenanthroline (10-20 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 equiv)

  • Anhydrous DMSO or DMF

Procedure:

  • To an oven-dried reaction vessel, add this compound, the nucleophile, CuI, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

purification of 1-bromo-9H-carbazole by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromo-9H-carbazole by recrystallization and column chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound fails to crystallize from the solution upon cooling. What should I do?

A: This is a common issue that can arise from several factors:

  • Solution is not saturated: The concentration of this compound in the solvent may be too low.

    • Solution: Try to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.

    • Solution: If you are using a single solvent system, try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then heat until it becomes clear again before cooling.

  • Lack of nucleation sites: Crystallization may not initiate if the solution is too clean and lacks surfaces for crystals to begin forming.

    • Solution: You can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of pure this compound.

Q2: The crystals of this compound I obtained are colored or appear impure. How can I improve the purity?

A: Colored impurities or co-precipitation of other impurities can be addressed with the following steps:

  • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]

  • Second Recrystallization: A second recrystallization step is often effective in removing persistent impurities.[1] Ensure you are using a minimal amount of hot solvent to avoid significant product loss.

Q3: The recovery of pure this compound after recrystallization is very low. How can I increase the yield?

A: Low recovery is often due to using an excessive amount of solvent or incomplete crystallization.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Maximize Crystallization: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals before filtration.[1]

  • Cold Solvent Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1]

Column Chromatography Troubleshooting

Q1: I am seeing significant tailing or streaking of my this compound spot on the TLC plate and the column. What is the cause and how can I fix it?

A: Tailing or streaking on silica gel can be caused by the interaction of the compound with the acidic silanol groups on the silica surface. While this compound itself is not strongly basic, impurities from the synthesis could be.

  • Mobile Phase Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent. This will help to neutralize the acidic sites on the silica gel and improve the peak shape.[2]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina, if tailing persists even with the addition of TEA.[2]

Q2: The separation between this compound and an impurity is very poor. How can I improve the resolution?

A: Poor separation can be addressed by optimizing the mobile phase and column parameters.

  • Optimize the Eluent System: Use TLC to test different solvent systems and ratios to find the optimal mobile phase that provides good separation between your product and the impurities. For carbazole derivatives, a hexane/ethyl acetate or n-hexane/dichloromethane system is a good starting point. A good target Rf for the desired compound is around 0.2-0.3 for effective separation on a column.[1]

  • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to effectively separate compounds with similar polarities.[1]

  • Column Loading: Avoid overloading the column. The amount of crude material loaded should typically not exceed 5-10% of the weight of the silica gel.

Q3: My compound is not eluting from the column or is eluting with the solvent front. What should I do?

A: These issues relate to the polarity of your mobile phase.

  • Compound Not Eluting: If your compound is stuck at the top of the column, the mobile phase is not polar enough. Gradually increase the polarity of your eluent.

  • Compound Eluting with Solvent Front: If your compound is coming out with the solvent front, the mobile phase is too polar. Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).[1]

Data Presentation

Table 1: Recrystallization Data for this compound

Solvent SystemPurity AchievedNotesReference
Dichloromethane-Methanol99.92%Two recrystallizations were performed using 500mL of dichloromethane and 350mL of methanol for 70.68g of product.[3]
Ethanol-Suggested as a potential solvent for brominated carbazoles.
Chloroform-Suggested as a potential solvent for brominated carbazoles.

Table 2: Column Chromatography Parameters for Carbazole Derivatives

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelHexane:Ethyl Acetate (30:1)Purification of a carbazole derivative.[4]
Silica Geln-Hexane:Dichloromethane (gradient)Separation of carbazole compounds.
Silica GelDichloromethane:Methanol (95:5)TLC analysis of an aminopropyl carbazole derivative.[2]

Experimental Protocols

Recrystallization of this compound

This protocol is based on a documented procedure for the purification of this compound.[3]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration.

  • Crystallization: To the hot filtrate, slowly add methanol as an anti-solvent until the solution becomes slightly turbid. Reheat the mixture gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Repeat if Necessary: For higher purity, a second recrystallization using the same solvent system can be performed.

Column Chromatography of this compound

This is a general protocol for the purification of carbazole derivatives that can be adapted for this compound.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for carbazole derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filtration Hot Filtration (optional) cool Slow Cooling hot_filtration->cool charcoal->hot_filtration ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent pack Pack Column with Silica Gel tlc->pack dissolve Dissolve Crude Product pack->dissolve load Load Sample onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Decision_Tree cluster_recrystallization Recrystallization cluster_column Column Chromatography start Purification Issue no_crystals No Crystals Form start->no_crystals impure_crystals Impure/Colored Crystals start->impure_crystals low_yield Low Yield start->low_yield tailing Tailing/Streaking start->tailing poor_separation Poor Separation start->poor_separation no_elution No Elution / Elutes with Front start->no_elution saturate Concentrate Solution no_crystals->saturate induce Induce Nucleation (Scratch/Seed) no_crystals->induce charcoal_treat Use Activated Charcoal impure_crystals->charcoal_treat recrystallize_again Perform Second Recrystallization impure_crystals->recrystallize_again min_solvent Minimize Hot Solvent low_yield->min_solvent max_crystals Maximize Crystallization (Ice Bath) low_yield->max_crystals add_tea Add Triethylamine to Eluent tailing->add_tea change_stationary Use Alumina tailing->change_stationary optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent gradient Use Gradient Elution poor_separation->gradient polarity_adjust Adjust Eluent Polarity no_elution->polarity_adjust

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Regioselective Synthesis of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting of the regioselective synthesis of 1-bromo-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenge is achieving high regioselectivity for the C1 position. The carbazole nucleus is an electron-rich aromatic system, and electrophilic substitution, such as bromination, typically favors the C3 and C6 positions due to electronic effects. Consequently, direct bromination of 9H-carbazole often yields a mixture of isomers, with 3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole being the major products.[1] Separating the desired 1-bromo isomer from these other brominated carbazoles can be difficult due to their similar physical properties.

Q2: What are the common byproducts in the bromination of carbazole?

A2: The most common byproduct in the monobromination of carbazole is 3-bromo-9H-carbazole. Over-bromination is also a significant issue, leading to the formation of dibrominated products, most notably 3,6-dibromo-9H-carbazole.[1] Depending on the reaction conditions, other di- and polybrominated isomers can also be formed.

Q3: How can I improve the regioselectivity for the 1-position?

A3: Improving regioselectivity for the 1-position often requires strategies that sterically or electronically disfavor substitution at the 3- and 6-positions. One common approach is the use of a directing group on the carbazole nitrogen (N9 position). A bulky N-substituent can sterically hinder the approach of the brominating agent to the adjacent C1 and C8 positions, but more sophisticated directing groups can electronically favor ortho-substitution. Another strategy involves modifying the reaction conditions, such as the choice of brominating agent and solvent, although direct bromination methods often show poor selectivity for the 1-position.[1]

Q4: Which brominating agents are commonly used for carbazole?

A4: N-Bromosuccinimide (NBS) is a widely used and convenient brominating agent for carbazoles.[1] Other reagents include elemental bromine (Br₂), and systems like DMSO/HBr which can offer mild reaction conditions.[2][3] The choice of reagent can influence the regioselectivity and the extent of polybromination.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or no yield of the desired product.

Possible Cause: Incomplete reaction. Solution:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • If the starting material is still present after the intended reaction time, consider extending the reaction duration.

  • Ensure the brominating agent has not degraded. For example, N-Bromosuccinimide (NBS) can decompose over time and should be stored properly.

Possible Cause: Suboptimal reaction temperature. Solution:

  • The reaction temperature can significantly influence the reaction rate. Many carbazole brominations are initiated at 0°C and then allowed to warm to room temperature.

  • If the reaction is slow, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to increased byproduct formation.[1]

Possible Cause: Poor solubility of reagents. Solution:

  • Ensure that the carbazole and the brominating agent are well-dissolved in the chosen solvent.

  • If solubility is an issue, consider using a different solvent. Common solvents for carbazole bromination include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate.

Issue 2: Formation of multiple products (over-bromination).

Possible Cause: Incorrect stoichiometry of the brominating agent. Solution:

  • This is the most frequent cause of over-bromination. Carefully control the stoichiometry of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents.[1]

Possible Cause: Reaction temperature is too high. Solution:

  • Elevated temperatures can decrease selectivity and promote the formation of polybrominated byproducts.

  • Running the reaction at a lower temperature (e.g., 0°C or below) can enhance selectivity for the desired monobrominated product.[1]

Possible Cause: Prolonged reaction time. Solution:

  • As the reaction progresses, the desired monobrominated product can undergo further bromination.

  • It is crucial to monitor the reaction and stop it once the starting material is consumed and the formation of the desired product is maximized.

Issue 3: Poor regioselectivity (formation of undesired isomers).

Possible Cause: Inherent reactivity of the carbazole ring. Solution:

  • The 3- and 6-positions of carbazole are electronically favored for electrophilic substitution. Direct bromination will likely always produce a mixture of isomers.

  • Consider implementing a strategy using an N-directing group to favor substitution at the 1-position.

Possible Cause: Choice of brominating agent and solvent. Solution:

  • The choice of brominating agent and the polarity of the solvent can influence the regiochemical outcome.[1]

  • Experiment with different brominating agents (e.g., NBS, DMSO/HBr) and solvents to optimize for the desired isomer.

Issue 4: Difficulty in purifying the product.

Possible Cause: Similar polarity of isomers. Solution:

  • The separation of 1-bromo, 3-bromo, and dibromo-carbazoles can be challenging.

  • Recrystallization: This is often an effective method for purification. Experiment with various solvent systems (e.g., ethanol, chloroform, or mixtures of ethyl acetate and hexane) to find conditions that selectively crystallize the desired 1-bromo isomer.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A careful selection of the eluent system is critical for achieving good separation.

Experimental Protocols

Protocol 1: General Synthesis of 3-bromo-9H-carbazole (for reference)

This protocol describes a common method for the synthesis of 3-bromo-9H-carbazole, which is often a major byproduct when targeting the 1-bromo isomer.

Materials:

  • 9H-Carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice-water

  • Deionized water

Procedure:

  • Dissolve 9H-carbazole (1.0 eq) in DMF in a round-bottomed flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N-bromosuccinimide (NBS, 1.0 eq) in DMF dropwise to the cooled carbazole solution.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • After the reaction is complete (typically 2-4 hours), quench the reaction by pouring it into ice water.

  • Collect the precipitate by filtration and wash with deionized water.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: This reaction typically yields 3-bromo-9H-carbazole as the major product, with some amount of 3,6-dibromo-9H-carbazole.[1]

Protocol 2: Proposed Strategy for Regioselective Synthesis of this compound

Achieving high regioselectivity for the 1-position often requires the use of a directing group on the nitrogen atom. This protocol outlines a general strategy.

Step 1: N-Protection/Installation of a Directing Group

  • Protect the nitrogen of 9H-carbazole with a suitable directing group. The choice of group is critical and may require experimentation. Bulky protecting groups can sterically influence the position of bromination.

Step 2: Bromination

  • Dissolve the N-protected carbazole in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Slowly add the brominating agent (e.g., NBS).

  • Stir the reaction and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the N-protected 1-bromo-carbazole intermediate.

Step 3: Deprotection

  • Remove the N-protecting group under appropriate conditions to yield this compound.

  • Purify the final product.

Data Presentation

Table 1: Reaction Conditions for Bromination of Carbazole

Brominating AgentStoichiometry (eq)SolventTemperature (°C)Typical Major Product(s)
NBS1.0 - 1.1DMF0 to RT3-bromo-9H-carbazole, 3,6-dibromo-9H-carbazole[1]
NBS> 2.0DMFRT3,6-dibromo-9H-carbazole
DMSO/HBrVaries-RT to 60Brominated carbazoles[2]

Visualizations

Experimental Workflow for Carbazole Bromination

G General Workflow for Carbazole Bromination reagents Dissolve Carbazole in Solvent cool Cool to 0°C reagents->cool 1 add_nbs Add Brominating Agent (e.g., NBS) Dropwise cool->add_nbs 2 react Stir and Monitor (TLC/HPLC) add_nbs->react 3 quench Quench with Ice-Water react->quench 4 filter Filter and Wash Precipitate quench->filter 5 purify Purify Product (Recrystallization/ Chromatography) filter->purify 6 product Isolated Product purify->product 7

Caption: A general experimental workflow for the bromination of carbazole.

Troubleshooting Decision Tree for Carbazole Bromination

G Troubleshooting Decision Tree start Low Yield or Multiple Products? low_yield Low Yield? start->low_yield Yes multi_prod Multiple Products? start->multi_prod No incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn Yes temp_issue Temperature Too Low? low_yield->temp_issue No over_brom Over-bromination? multi_prod->over_brom Yes poor_regio Poor Regioselectivity? multi_prod->poor_regio No extend_time Action: Extend Reaction Time incomplete_rxn->extend_time inc_temp Action: Increase Temperature Cautiously temp_issue->inc_temp check_stoich Action: Check Stoichiometry (Use 1.0-1.1 eq NBS) over_brom->check_stoich lower_temp Action: Lower Reaction Temperature (e.g., 0°C) over_brom->lower_temp use_dg Action: Use N-Directing Group Strategy poor_regio->use_dg

Caption: A decision tree to assist in troubleshooting common issues.

Regioselectivity in Carbazole Bromination

Caption: Illustration of the different possible positions for monobromination on the carbazole ring.

References

improving solubility of 1-bromo-9H-carbazole for reaction scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-9H-carbazole, focusing on challenges related to its solubility during reaction scale-up.

Troubleshooting Guides

Issue: this compound fails to dissolve sufficiently for a scaled-up reaction.

  • Question: My this compound is not dissolving in the reaction solvent at the desired concentration for my scale-up experiment. What steps can I take?

  • Answer: Insufficient solubility is a common challenge when scaling up reactions with planar, crystalline compounds like this compound. Here is a systematic approach to address this issue:

    • Solvent Selection: Ensure you are using an appropriate solvent. Aromatic and polar aprotic solvents are generally the most effective. Refer to the solvent selection table below for guidance.

    • Gentle Heating: Carefully warming the solvent can significantly increase the solubility of this compound. Use a water bath or oil bath to heat the mixture to a moderate temperature (e.g., 40-60 °C), ensuring it is well below the boiling point of the solvent and that the compound is thermally stable.

    • Sonication: Employing an ultrasonic bath can aid in breaking down solid agglomerates and enhance the dissolution rate.

    • Co-solvent System: The addition of a small amount of a "good" solvent, in which this compound has high solubility (e.g., DMF or THF), to a less effective solvent can sometimes improve the overall solvating power of the mixture.

    • Increase Solvent Volume: While not always ideal for reaction concentration, increasing the total solvent volume is a straightforward method to achieve complete dissolution.

Issue: The compound precipitates out of solution during the reaction.

  • Question: I managed to dissolve the this compound, but it started to crash out of the solution as the reaction proceeded. Why is this happening and how can I prevent it?

  • Answer: Precipitation during a reaction can be caused by several factors:

    • Change in Temperature: If the reaction mixture cools down from the initial heating temperature, the solubility of the starting material may decrease, leading to precipitation.

    • Change in Solvent Composition: The reaction itself might consume a co-solvent or generate a product that alters the polarity of the reaction mixture, thereby reducing the solubility of the starting material.

    • Supersaturation: You may have created a supersaturated solution by heating, which is unstable at lower temperatures.

    Troubleshooting Steps:

    • Maintain Reaction Temperature: Ensure the reaction is maintained at the temperature at which the this compound was initially dissolved.

    • Agitation: Vigorous stirring can help to keep the material suspended and encourage it to redissolve if it begins to precipitate.

    • Solvent Addition: If precipitation is significant, a controlled addition of a small amount of a good solvent (like DMF or THF) can help to redissolve the material. Be mindful of how this might affect reaction kinetics and concentration.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on the carbazole structure, polar aprotic and aromatic solvents are the most promising. We recommend starting with solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, and Dichloromethane (DCM).

Q2: How does temperature affect the solubility of this compound?

A2: Like most solid organic compounds, the solubility of this compound in organic solvents generally increases with temperature.[1] However, it is crucial to be aware of the thermal stability of the compound and the boiling point of the solvent to avoid degradation.

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system can be a very effective strategy.[2][3] For example, if your reaction is primarily in a less polar solvent like toluene, adding a small percentage of a highly polar aprotic solvent such as DMF can significantly enhance the solubility of this compound.

Q4: Are there any structural modifications I can make to the molecule to improve its solubility for future experiments?

A4: While this is a more advanced approach, structural modifications can have a profound impact on solubility. Introducing flexible alkyl chains or polar functional groups can disrupt the crystal packing and increase solvent-solute interactions, thereby improving solubility.

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventEstimated Solubility at 25 °CEstimated Solubility at 60 °CNotes
Aromatic TolueneMediumHighGood for many cross-coupling reactions.
Ethers Tetrahydrofuran (THF)MediumHighA versatile solvent for a range of reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)HighVery HighExcellent solvating power, but higher boiling point can complicate workup.
Halogenated Dichloromethane (DCM)MediumN/A (Low Boiling Point)Useful for room temperature reactions and extractions.
Ketones AcetoneLow to MediumMediumMay be suitable for some applications.
Alcohols EthanolLowLow to MediumGenerally not a good solvent for carbazoles.
Non-polar HexaneVery LowVery LowCan be used as an anti-solvent for precipitation/crystallization.

Note: The solubility classifications are estimates based on the general behavior of carbazole derivatives. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., Toluene, THF, DMF, DCM, Acetone, Ethanol, Hexane)

  • Small vials or test tubes with caps

  • Spatula

  • Vortex mixer

  • Water bath

Procedure:

  • Add approximately 10 mg of this compound to each of the labeled vials.

  • To each vial, add 1 mL of the respective solvent.

  • Cap the vials and vortex for 1 minute at room temperature.

  • Visually inspect each vial and record whether the solid has completely dissolved, partially dissolved, or is insoluble.

  • For vials with undissolved solid, place them in a water bath at 40-60 °C for 10 minutes, periodically vortexing.

  • Record the solubility at the elevated temperature.

  • Allow the heated vials to cool to room temperature and observe if any precipitation occurs.

Protocol 2: Quantitative Determination of Solubility (Isothermal Saturation Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Jacketed reaction vessel with a stirrer

  • Thermostatic water bath

  • Syringe with a PTFE filter (0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in the jacketed vessel. "Excess" means that undissolved solid remains visible.

    • Set the thermostatic bath to the desired temperature and allow the vessel to equilibrate.

    • Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling:

    • Stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using the syringe fitted with a PTFE filter.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility at that specific temperature. Express the solubility in desired units (e.g., g/100 mL or mol/L).

Mandatory Visualizations

Factors_Affecting_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions crystal_lattice Crystal Lattice Energy solubility Solubility of This compound crystal_lattice->solubility molecular_structure Molecular Structure (Planarity, H-bonding) molecular_structure->solubility polarity Polarity polarity->solubility h_bonding_ability Hydrogen Bonding Capacity h_bonding_ability->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility

References

Technical Support Center: Catalyst and Ligand Screening for Heck Reactions of 1-Bromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck reaction of 1-bromo-9H-carbazole. The information is designed to address common challenges and provide systematic approaches to catalyst and ligand screening for this specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction of this compound in a question-and-answer format.

Question 1: My Heck reaction is showing low to no conversion of this compound. What are the likely causes?

Answer:

Low or no conversion in the Heck reaction of this compound can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure your phosphine ligand, if used, is not oxidized and is present in a suitable ratio to reduce the Pd(II) source. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(dba)₂.

  • Ligand Choice: The ligand may not be suitable for this electron-rich N-heterocyclic substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective for activating aryl bromides.

  • Base Incompatibility: The chosen base might be too weak to effectively neutralize the HBr generated during the catalytic cycle. For N-H containing substrates like carbazole, the base can also deprotonate the nitrogen, which may influence the reaction.

  • Solvent and Temperature: The reaction temperature may be too low for the oxidative addition of this compound to the palladium center. Ensure your solvent is anhydrous and degassed, as oxygen can oxidize and deactivate the catalyst.

  • Purity of Reagents: Impurities in the this compound, alkene, solvent, or base can poison the catalyst.

Question 2: I am observing the formation of a significant amount of palladium black in my reaction vessel. What does this signify and how can it be prevented?

Answer:

The formation of palladium black indicates the aggregation and precipitation of the palladium catalyst from the solution, leading to its deactivation. This is a common issue in Heck reactions and can be caused by:

  • High Temperatures: While necessary for activation, excessive temperatures can accelerate catalyst decomposition.

  • Inadequate Ligand Stabilization: The ligand may be dissociating from the palladium center, leaving the metal prone to aggregation. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this.

  • Incorrect Ligand Type: Less stable ligands can degrade under the reaction conditions. More robust ligands, such as bulky phosphines or NHCs, can offer better stabilization.

  • Presence of Oxygen: Rigorous exclusion of air through proper degassing and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the catalyst.

Question 3: My reaction is producing a mixture of the desired product and a de-brominated carbazole byproduct. How can I suppress this side reaction?

Answer:

De-bromination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the desired coupling with the alkene. To minimize this:

  • Choice of Base and Solvent: Some bases and solvents can act as hydride donors. For instance, using a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ instead of an amine base like triethylamine might reduce de-bromination.

  • Reaction Conditions: Ensure the reaction is not running for an unnecessarily long time after the starting material is consumed, as this can favor side reactions.

  • Additives: In some cases, the addition of silver salts can suppress side reactions, although this should be optimized on a case-by-case basis.

Question 4: I am having issues with the N-H proton of the carbazole. Can it interfere with the reaction, and should I consider N-protection?

Answer:

Yes, the N-H proton of 9H-carbazole can interfere with the reaction. With a pKa of approximately 17, it can be deprotonated by stronger bases used in the Heck reaction (e.g., NaOt-Bu, K₃PO₄).[1] This can lead to:

  • Altered Solubility: Deprotonation can change the solubility of the starting material and intermediates.

  • Coordination to Palladium: The resulting carbazolide anion could potentially coordinate to the palladium center, affecting its catalytic activity.

  • Side Reactions: The nucleophilic nitrogen could participate in undesired side reactions.

If you suspect N-H interference, especially when using strong bases, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) that is stable to the reaction conditions and can be removed later if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a catalyst and ligand screen for the Heck reaction of this compound with an acrylate or styrene?

A1: A good starting point for screening would be to use a common palladium precatalyst like Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%). For ligands, screen a variety of phosphines, from simple PPh₃ to more electron-rich and bulky ligands like P(o-tolyl)₃ or Buchwald-type ligands. Also, consider screening a common N-heterocyclic carbene (NHC) ligand. For the base, an inorganic base like K₂CO₃ or Cs₂CO₃ (2 equivalents) is a robust choice. A polar aprotic solvent such as DMF or DMAc is a standard starting point, with reaction temperatures typically ranging from 80-140 °C.

Q2: How does the choice of base affect the Heck reaction of this compound?

A2: The base plays a crucial role in the Heck reaction by neutralizing the HBr formed during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.[2] For substrates with an N-H proton like 9H-carbazole, the basicity is also a key consideration.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally effective and less likely to act as hydride donors, thus minimizing de-bromination side products.

  • Organic Amine Bases (e.g., Et₃N, DIPEA): While commonly used, they can sometimes lead to de-bromination. They can also act as ligands for the palladium center.

  • Strong Bases (e.g., NaOt-Bu): These will deprotonate the carbazole N-H and may be necessary for less reactive systems, but can also lead to increased side reactions.

Q3: What is the typical ligand-to-palladium ratio that should be used?

A3: For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is common. A higher ratio can sometimes help stabilize the catalyst and prevent the formation of palladium black. However, an excessive amount of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center. For bidentate ligands, a 1:1 to 1.2:1 ligand-to-palladium ratio is typically sufficient.

Q4: Are phosphine-free catalyst systems a viable option for this reaction?

A4: Yes, phosphine-free systems can be effective for Heck reactions, particularly with more reactive aryl halides. These systems often rely on other ligands, such as N-heterocyclic carbenes (NHCs), or can sometimes proceed with just a palladium salt under certain conditions, although this is less common for aryl bromides.[3] For this compound, a phosphine-free system might require higher temperatures and careful optimization of the base and solvent.

Data Presentation

The following tables summarize typical catalysts, ligands, bases, and solvents used in Heck reactions of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound. As specific data for this compound is limited in the literature, these tables are based on analogous systems.

Table 1: Catalyst and Ligand Screening for a Model Heck Reaction of an Aryl Bromide with an Alkene

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF120Moderate
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)DMAc120Good
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane100High
Pd(OAc)₂ (2)IPr (NHC) (4)NaOt-Bu (2)Toluene110Good
PdCl₂(PPh₃)₂ (2)-Et₃N (2)Acetonitrile80Moderate

Note: Yields are qualitative and will be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Screening Protocol for the Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines a general procedure for screening different catalyst and ligand combinations for the Heck reaction.

Materials:

  • This compound

  • n-butyl acrylate

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, XPhos, IPr)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF, DMAc, dioxane, toluene)

  • Reaction vials suitable for heating under an inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol for a 1 mmol scale reaction).

  • Add the ligand in the desired stoichiometric ratio to the palladium catalyst.

  • Add this compound (1.0 mmol, 1.0 equiv) and the base (2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., 2 mL) via syringe.

  • Add n-butyl acrylate (1.2-1.5 mmol, 1.2-1.5 equiv) via syringe.

  • Place the reaction vial in a preheated heating block or oil bath at the desired temperature (e.g., 100-140 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the Heck reaction.

Heck_Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Alkene Coordination B->C Alkene D Migratory Insertion (Syn-Carbopalladation) C->D E β-Hydride Elimination D->E F Product Release E->F Product G Reductive Elimination of HX with Base F->G G->A Regenerated Catalyst

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Check Catalyst Activity and Purity of Reagents Start->CheckCatalyst ChangeLigand Screen Different Ligands (e.g., bulky, electron-rich) CheckCatalyst->ChangeLigand ChangeBase Screen Different Bases (inorganic vs. organic) ChangeLigand->ChangeBase ChangeConditions Optimize Temperature and Solvent ChangeBase->ChangeConditions ProtectNH Consider N-Protection of Carbazole ChangeConditions->ProtectNH

Caption: A logical workflow for troubleshooting a low-yielding Heck reaction.

References

managing impurities in the synthesis of 1-bromo-9H-carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-bromo-9H-carbazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help manage impurities and optimize your synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Question 1: My reaction is complete, but I have a low yield of the desired this compound. What are the possible causes and solutions?

Answer:

Low yields of the target compound can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature, though be cautious as this may also increase byproduct formation.[1]

  • Degradation of Brominating Agent: N-Bromosuccinimide (NBS) is a common brominating agent that can decompose over time. It is recommended to use freshly recrystallized NBS for best results.[1]

  • Suboptimal Reaction Temperature: The bromination of carbazole is often performed at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, a modest increase in temperature might be necessary. However, for regioselective syntheses, maintaining a low temperature is often crucial.[1]

  • Poor Reagent Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. Common solvents for carbazole bromination include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate.[1]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of several products. How can I minimize the formation of these impurities?

Answer:

The formation of multiple products, primarily from over-bromination, is a frequent challenge. Here are the most common causes and their solutions:

  • Incorrect Stoichiometry: This is the most common reason for over-bromination. For monobromination, it is crucial to use a stoichiometry of 1.0 to 1.1 equivalents of the brominating agent.[1] Carefully measure and control the amount of brominating agent added.

  • High Reaction Temperature: Elevated temperatures can decrease the selectivity of the reaction, leading to the formation of polybrominated byproducts.[1] Running the reaction at a lower temperature, such as 0 °C or below, can significantly improve the selectivity for the desired monobrominated product.[1]

  • Prolonged Reaction Time: While ensuring the reaction goes to completion is important, excessively long reaction times can also contribute to the formation of side products. Monitor the reaction closely and quench it once the starting material has been consumed to an acceptable level.

Question 3: How can I regioselectively synthesize this compound and avoid the more common 3-bromo and 3,6-dibromo isomers?

Answer:

Direct bromination of 9H-carbazole typically yields the 3-bromo and 3,6-dibromo derivatives as the major products due to the electronic properties of the carbazole ring. To achieve regioselective synthesis of this compound, a protection-bromination-deprotection strategy is often employed. A common approach involves the use of bulky protecting groups at the 3 and 6 positions, such as tert-butyl groups. These groups sterically hinder the 3 and 6 positions, directing the bromination to the 1-position. The protecting groups are then removed to yield the desired product.

Question 4: I have synthesized 1-bromo-3,6-di-tert-butyl-9H-carbazole, but I am having trouble with the deprotection step. What are the recommended conditions?

Answer:

The removal of tert-butyl groups can typically be achieved under acidic conditions. A common method is to use a strong acid like aluminum chloride (AlCl₃) in a suitable solvent. The reaction progress should be carefully monitored by TLC or HPLC to ensure complete deprotection without degradation of the desired this compound.

Question 5: How can I effectively purify my crude this compound to remove unreacted starting materials and over-brominated impurities?

Answer:

Purification of the crude product is essential to obtain high-purity this compound. The following methods are commonly used:

  • Recrystallization: This is an effective method for removing impurities with different solubility profiles. Solvents such as ethanol or a mixture of methylene chloride and methanol are often used for the recrystallization of brominated carbazoles.

  • Column Chromatography: For separating compounds with similar polarities, column chromatography on silica gel is a powerful technique. A solvent system of hexane and ethyl acetate in varying ratios is typically effective for eluting carbazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted 9H-carbazole, and over-brominated products such as 3-bromo-9H-carbazole, 3,6-dibromo-9H-carbazole, and 1,3,6-tribromo-9H-carbazole. If a protection strategy is used, incompletely deprotected intermediates like 1-bromo-3,6-di-tert-butyl-9H-carbazole may also be present.

Q2: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and accurate determination of the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the desired product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Q3: What safety precautions should be taken during the synthesis of this compound derivatives?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Brominating agents like NBS are corrosive and should be handled with care in a well-ventilated fume hood. Reactions should be conducted with appropriate temperature control to avoid runaway reactions.

Quantitative Data Presentation

The following table summarizes illustrative data on product distribution in the bromination of 9H-carbazole under specific conditions. Note that the regioselectivity is highly dependent on the reaction conditions and the presence of any directing groups.

Brominating Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Desired ProductYield (%)Dibrominated Impurity (%)
NBS (1.0)DMF0 to RT23-Bromocarbazole~76~6

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via a Protection-Bromination-Deprotection Strategy

This protocol is based on a multi-step synthesis designed to achieve high regioselectivity for the 1-position.

Step 1: Synthesis of 3,6-Di-tert-butyl-9H-carbazole (Protection)

  • In a three-necked flask under a nitrogen atmosphere, dissolve 9H-carbazole and anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-2-methylpropane (tert-butyl chloride) in dichloromethane dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,6-di-tert-butyl-9H-carbazole.

Step 2: Synthesis of 1-Bromo-3,6-di-tert-butyl-9H-carbazole (Bromination)

  • Under an inert atmosphere, dissolve 3,6-di-tert-butyl-9H-carbazole in 1,2-dichloroethane.

  • Add hydrobromic acid to the solution.

  • While maintaining temperature control, slowly add hydrogen peroxide dropwise.

  • Allow the reaction to proceed overnight.

  • Wash the reaction mixture with water and separate the organic layer.

  • Dry the organic layer and add methanol to precipitate the product.

  • Collect the solid product, which is 1-bromo-3,6-di-tert-butyl-9H-carbazole.

Step 3: Synthesis of this compound (Deprotection)

  • In a reaction vessel, add 1-bromo-3,6-di-tert-butyl-9H-carbazole and a suitable solvent like isopropanol.

  • Slowly add aluminum chloride while controlling the reaction temperature.

  • After the reaction is complete (as monitored by TLC), quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with an aqueous sodium hydroxide solution.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Recrystallize the crude product from a methylene chloride-methanol mixed solvent to yield pure this compound.[2]

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection p1 Dissolve Carbazole & AlCl3 in Dichloromethane p2 Add tert-butyl chloride at 0°C p1->p2 p3 React at RT for 24h p2->p3 p4 Work-up & Purify p3->p4 p5 3,6-Di-tert-butyl-9H-carbazole p4->p5 b1 Dissolve Protected Carbazole in 1,2-Dichloroethane p5->b1 Intermediate b2 Add HBr & H2O2 b1->b2 b3 React Overnight b2->b3 b4 Work-up & Isolate b3->b4 b5 1-Bromo-3,6-di-tert-butyl-9H-carbazole b4->b5 d1 Dissolve Brominated Intermediate in Isopropanol b5->d1 Intermediate d2 Add AlCl3 d1->d2 d3 React d2->d3 d4 Work-up & Purify d3->d4 d5 This compound d4->d5

Caption: Regioselective synthesis workflow for this compound.

troubleshooting_impurities cluster_analysis Analysis of Impurity Profile cluster_solutions Potential Solutions start Impurity Issue Detected (e.g., via TLC/HPLC) unreacted_sm Significant Unreacted Starting Material? start->unreacted_sm multiple_spots Multiple Product Spots (Over-bromination)? start->multiple_spots unreacted_sm->multiple_spots No extend_time Extend Reaction Time unreacted_sm->extend_time Yes check_reagent Check Brominating Agent Quality unreacted_sm->check_reagent Yes increase_temp Slightly Increase Temperature unreacted_sm->increase_temp Yes verify_stoich Verify Stoichiometry (1.0-1.1 eq) multiple_spots->verify_stoich Yes lower_temp Lower Reaction Temperature (e.g., 0°C) multiple_spots->lower_temp Yes reduce_time Reduce Reaction Time (Monitor Closely) multiple_spots->reduce_time Yes

Caption: Troubleshooting decision tree for managing impurities.

References

troubleshooting low conversion rates in Buchwald-Hartwig amination of 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in the Buchwald-Hartwig amination of 1-bromo-9H-carbazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion. What are the first things I should check?

A: For a low-yielding or failed reaction, a systematic review of your setup and reagents is the critical first step.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly oven-dried and that the reaction was set up under a rigorously maintained inert atmosphere (high-purity argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed and dried before use.[1]

  • Catalyst and Ligand Quality: The palladium source and phosphine ligand can degrade over time. Catalyst deactivation can occur if reagents are old or have been improperly stored.[1] Using well-defined, commercially available palladium precatalysts (e.g., G3 or G4 precatalysts) can provide more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1][2]

  • Reagent Purity: Ensure the purity of your this compound and the amine coupling partner. Impurities can sometimes interfere with the catalyst.

Q2: How do I select the optimal catalyst and ligand for coupling with a carbazole substrate?

A: The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful amination of N-heterocycles like carbazole.[1]

  • Palladium Source: While various sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are often more reliable because they ensure the efficient generation of the active Pd(0) species.[1]

  • Ligand Selection: For N-heterocycles, bulky and electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Ligands such as XPhos, RuPhos, BrettPhos, and t-BuXPhos are frequently reported as highly effective for challenging couplings.[1][2][3] The optimal ligand can depend on the specific amine coupling partner, so screening may be necessary. For instance, in the coupling of carbazole with bromobenzene, TrixiePhos and t-BuBrettPhos have shown excellent results.[4]

Q3: My conversion has stalled. Could the base or solvent be the issue?

A: Absolutely. The base and solvent are critical components that directly influence the reaction rate and overall yield.

  • Base Selection: The base's primary role is to deprotonate the carbazole.[2]

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often result in faster reaction rates.[1][2] However, they can be incompatible with base-sensitive functional groups.[2]

    • Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are suitable alternatives, though they may require higher reaction temperatures.[1] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[2][5]

    • Solubility: The solubility of the base is a key factor. For poorly soluble inorganic bases, vigorous stirring is essential to ensure efficient deprotonation.[1]

  • Solvent Selection: The solvent must effectively dissolve the reactants and catalytic species.[1]

    • Common Solvents: Anhydrous and degassed toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations.[1] Toluene is often found to be the best choice, providing high conversion rates.[4]

    • Polarity: Solvent polarity can influence reaction success. While nonpolar solvents are common, sometimes a more polar solvent can be beneficial, although it might also stabilize certain palladium complexes and slow the reaction.[1]

Q4: I am observing a significant amount of hydrodehalogenation (the bromo-carbazole is converted to carbazole). How can I minimize this side reaction?

A: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction. This can be influenced by the base, ligand, and temperature.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands generally helps to suppress this side reaction by favoring the rate of reductive elimination over competing pathways.[2][6]

  • Reaction Conditions: Lowering the reaction temperature or screening different bases may help to suppress hydrodehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes help to favor the desired amination pathway over hydrodehalogenation.[1]

Data Presentation: Optimizing Reaction Parameters

The selection of base and solvent is critical for achieving high conversion. The tables below summarize the impact of these parameters on a model Buchwald-Hartwig amination of carbazole.

Table 1: Effect of Different Bases on the Amination of Carbazole with Bromobenzene

Base Yield (%)
t-BuOLi 98
t-BuONa 97
Cs₂CO₃ 96
K₃PO₄ 25
K₂CO₃ 19
KOH 15

Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), base (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene (2 mL), 100 °C, 24 h. Data adapted from a representative study.[1]

Table 2: Effect of Solvent on the Amination of Carbazole with Bromobenzene

Solvent Conversion (%)
Toluene >95
1,4-Dioxane Satisfactory
THF Variable
DMF Variable

General trends compiled from literature. Toluene is often the optimal choice for carbazole aminations.[1][4]

Visual Troubleshooting and Reaction Guides

The following diagrams provide a visual workflow for troubleshooting, an overview of the key reaction components, and a summary of the catalytic cycle.

Troubleshooting_Workflow start Low Conversion Rate check_reagents 1. Check Reagents & Setup start->check_reagents optimize_params 2. Optimize Parameters start->optimize_params investigate_side_reactions 3. Investigate Side Reactions start->investigate_side_reactions inert_atm Inert Atmosphere? check_reagents->inert_atm reagent_quality Catalyst/Ligand/Solvent Quality? check_reagents->reagent_quality purity Substrate Purity? check_reagents->purity ligand_screening Screen Ligands (e.g., XPhos, RuPhos) optimize_params->ligand_screening base_screening Screen Bases (e.g., NaOtBu, Cs2CO3) optimize_params->base_screening solvent_screening Screen Solvents (e.g., Toluene, Dioxane) optimize_params->solvent_screening temp_adjustment Adjust Temperature (Typically 80-110 °C) optimize_params->temp_adjustment hydrodehalogenation Hydrodehalogenation observed? investigate_side_reactions->hydrodehalogenation catalyst_deactivation Potential Catalyst Deactivation? investigate_side_reactions->catalyst_deactivation

Caption: A troubleshooting workflow for low conversion rates.

Reaction_Components title Key Reaction Components aryl_halide Aryl Halide (this compound) amine Amine (Coupling Partner) catalyst Palladium Catalyst (e.g., Precatalyst) ligand Phosphine Ligand (e.g., XPhos) base Base (e.g., NaOtBu) product N-Arylcarbazole Product

Caption: Key components of the amination reaction.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Active Pd(0) Catalyst ox_add Oxidative Addition (with this compound) pd0->ox_add Ar-Br pd2 Pd(II) Intermediate ox_add->pd2 deprotonation Amine Coordination & Deprotonation (Base) pd2->deprotonation Amine amido Pd(II)-Amido Complex deprotonation->amido red_elim Reductive Elimination amido->red_elim red_elim->pd0 regenerates product Product Formed red_elim->product

Caption: The palladium-catalyzed reaction cycle.

General Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

Materials:

  • This compound

  • Amine coupling partner (typically 1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Reaction Setup: In a glovebox or under a steady stream of inert gas (argon or nitrogen), add the this compound, the base, the palladium precatalyst, and a magnetic stir bar to the oven-dried reaction vessel.[1]

  • Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid). If the amine is a solid, add it along with the other solids in step 1.

  • Reaction Conditions: Securely seal the vessel and place it in a preheated oil bath. Typical reaction temperatures range from 80-110 °C.[1]

  • Stirring: Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours). Vigorous stirring is especially important for heterogeneous mixtures involving inorganic bases.[1]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2]

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylcarbazole.[1]

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.[7]

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Organic solvents like toluene and dioxane are flammable.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

References

effect of base and solvent choice on 1-bromo-9H-carbazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of base and solvent selection on the reactivity of 1-bromo-9H-carbazole in common cross-coupling reactions.

Troubleshooting Guides

Issue: Low or No Product Yield in N-Arylation Reactions

If you are experiencing low or no yield in the N-arylation of this compound, consider the following potential causes and solutions:

  • Problem: Incomplete deprotonation of the carbazole nitrogen.

    • Solution: The acidity of the N-H proton in carbazole requires a sufficiently strong base for deprotonation, which is crucial for initiating the coupling reaction. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu, LiOtBu, or K₃PO₄. The choice of base can be critical, for instance, in Ullmann-type C-N cross-coupling reactions of carbazoles, t-BuOLi has been found to significantly promote the reaction.[1]

  • Problem: Poor solubility of reactants or catalyst.

    • Solution: Ensure that all components, especially the palladium catalyst and the carbazole substrate, are soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or dioxane are often effective. For Buchwald-Hartwig amination, solvents like toluene or xylene are commonly used.[2][3] In some cases, a mixture of solvents, such as DME/H₂O, can be beneficial.[4]

  • Problem: Catalyst deactivation.

    • Solution: The choice of ligand is crucial in preventing catalyst deactivation. For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often necessary.[5] Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium(0) catalyst.

Issue: Side Product Formation in C-C Coupling Reactions

The formation of side products can be a significant issue in cross-coupling reactions involving this compound. Here are some common problems and their solutions:

  • Problem: Homocoupling of the boronic acid in Suzuki-Miyaura reactions.

    • Solution: This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of the solvent and reaction vessel and maintain a positive pressure of an inert gas. The choice of base can also influence the rate of homocoupling. Using a weaker base or carefully controlling the stoichiometry can sometimes mitigate this issue.

  • Problem: Dimerization of the terminal alkyne in Sonogashira couplings.

    • Solution: The copper co-catalyst, while increasing the reaction rate, can also promote the homocoupling of the alkyne.[6] Running the reaction under copper-free conditions, although potentially slower, can eliminate this side product. Alternatively, using a bulky amine base can sometimes suppress the dimerization.

Frequently Asked Questions (FAQs)

Q1: Which base is most effective for the N-arylation of this compound?

The choice of base is highly dependent on the specific type of N-arylation reaction. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are generally preferred.[7] In Ullmann condensations, bases such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are often employed, though stronger bases like t-BuOLi can lead to higher yields.[1][4]

Q2: What is the best solvent for Suzuki-Miyaura coupling of this compound?

A variety of solvents can be used for Suzuki-Miyaura couplings. A mixture of an organic solvent and water is common, such as toluene/water or DME/water, often in the presence of a phase-transfer catalyst if needed. The aqueous phase is typically used to dissolve the inorganic base. Anhydrous conditions with solvents like toluene or dioxane can also be effective, depending on the specific boronic acid and base used.

Q3: Can I use the same conditions for the coupling of this compound with an aliphatic amine as with an aryl amine in a Buchwald-Hartwig reaction?

Generally, no. The optimal conditions, particularly the choice of ligand and base, can differ significantly between the coupling of aryl amines and aliphatic amines. Aliphatic amines are more basic and can have different steric profiles, which may require a different ligand to achieve high yields and avoid side reactions.

Q4: My Sonogashira coupling reaction is not proceeding. What should I check?

First, ensure your palladium and copper catalysts are active. The terminal alkyne must be deprotonated by the amine base to form the copper acetylide, so the choice of a sufficiently strong and non-coordinating amine base (e.g., diisopropylamine or triethylamine) is important.[8] The solvent should be able to dissolve all reactants; THF or DMF are common choices. Finally, check that the reaction is being conducted under strictly anaerobic conditions to prevent oxidative side reactions.[9]

Data Presentation

Table 1: Comparison of Bases in N-Arylation of Carbazole Derivatives

Reaction TypeBaseTypical SolventTemperature (°C)Yield (%)Reference
Buchwald-HartwigNaOtBuToluene80-110High[7]
Ullmann CondensationKOHDME/H₂O95Moderate to Excellent[4]
Ullmann-Typet-BuOLiNot SpecifiedNot SpecifiedHigh[1]
C-H ActivationDBUTolueneNot Specified41-93[10]
CondensationCs₂CO₃TolueneReflux81[11]

Table 2: Solvent Effects on Carbazole Synthesis

Reaction TypeSolventBaseYield (%)NotesReference
CondensationTolueneCs₂CO₃81Nonpolar solvents favored.[11]
CondensationBenzeneCs₂CO₃35Lower yield than toluene.[11]
CondensationDichloroethaneCs₂CO₃51Moderate yield.[11]
CondensationMethanolCs₂CO₃0Polar protic solvent is unsuitable.[11]
CondensationDMSOCs₂CO₃0Polar aprotic solvent is unsuitable.[11]
CondensationWaterCs₂CO₃0Unsuitable.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, for example, a 3:1 mixture of toluene and water.

  • Add a base, such as K₂CO₃ (2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor such as Pd₂(dba)₃ (0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.1 equiv.).

  • Add a strong base, such as sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[12]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry extract->wash purify Purify (Column Chromatography) wash->purify end Isolated Product purify->end troubleshooting_logic cluster_base Base Issues cluster_solvent Solvent Issues cluster_catalyst Catalyst Issues start Low or No Yield base_strength Is the base strong enough for deprotonation? start->base_strength reactant_solubility Are all reactants soluble? start->reactant_solubility catalyst_activity Is the catalyst active? start->catalyst_activity base_solubility Is the base soluble? solution_stronger_base Solution: Use a stronger base (e.g., NaOtBu) base_strength->solution_stronger_base No solvent_type Is the solvent appropriate (polar/aprotic)? solution_change_solvent Solution: Change solvent or use a co-solvent mixture reactant_solubility->solution_change_solvent No inert_atmosphere Is the atmosphere inert? solution_check_catalyst Solution: Use fresh catalyst/ligand, ensure inert conditions catalyst_activity->solution_check_catalyst No

References

Technical Support Center: Scale-up Synthesis of 1-Bromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-bromo-9H-carbazole. Direct bromination of 9H-carbazole is not a viable method for the regioselective synthesis of the 1-bromo isomer on a large scale, as it predominantly yields the 3- and 3,6-isomers. The recommended and most reliable method for a scalable and regioselective synthesis of this compound is through a directed ortho-metalation strategy. This involves the protection of the carbazole nitrogen, followed by directed lithiation at the C1 position and subsequent bromination.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 9H-carbazole not suitable for the synthesis of this compound?

A1: Direct electrophilic bromination of 9H-carbazole with reagents like N-bromosuccinimide (NBS) or bromine leads to a mixture of isomers, with the 3-bromo and 3,6-dibromo derivatives being the major products. This is due to the electronic properties of the carbazole ring system, which favor substitution at the 3 and 6 positions. Separating the desired 1-bromo isomer from this mixture is challenging, especially on a larger scale, making this method impractical for obtaining pure this compound.

Q2: What is the most effective strategy for the regioselective synthesis of this compound on a larger scale?

A2: The most effective strategy is a three-step sequence involving:

  • N-protection: The nitrogen of 9H-carbazole is protected with a directing group, such as a tert-butyloxycarbonyl (Boc) group. This group serves two purposes: it protects the acidic N-H proton and directs the subsequent metalation to the adjacent C1 position.

  • Directed ortho-metalation and Bromination: The N-protected carbazole is treated with a strong organolithium base, like tert-butyllithium, which selectively removes a proton from the C1 position. The resulting lithiated species is then quenched with a brominating agent, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the 1-position.

  • Deprotection: The directing group is removed to yield the final product, this compound.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: This synthesis involves several hazardous reagents that require strict safety protocols:

  • tert-Butyllithium (t-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air and moisture. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves. Ensure a Class D fire extinguisher is accessible.[1]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2][3]

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) are required. Ensure they are properly dried and handle them in a well-ventilated area, away from ignition sources.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of N-Boc protected carbazole Incomplete reaction due to insufficient base or di-tert-butyl dicarbonate. Moisture in the reaction.Ensure the use of a sufficient excess of di-tert-butyl dicarbonate and a suitable base like DMAP. Use anhydrous solvents and reagents.
Incomplete or low conversion during lithiation Inactive tert-butyllithium. Insufficient reaction time or temperature too high. Moisture or other electrophiles present in the reaction.Use freshly titrated or a new bottle of tert-butyllithium. Ensure the reaction is carried out at a low temperature (typically -78 °C) for a sufficient duration. Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.
Formation of multiple bromo-isomers Lithiation at positions other than C1. Scrambling of the lithiated species.Ensure the N-protecting group is directing effectively. Maintain a low reaction temperature during lithiation and bromination. Add the brominating agent slowly at low temperature.
Formation of di- and poly-brominated byproducts Excess brominating agent. Reaction temperature too high during bromination.Use a stoichiometric amount of the brominating agent (e.g., NBS). Maintain a low temperature during the addition of the brominating agent.
Difficult purification of the final product Presence of starting material, isomeric impurities, or N-protected intermediates.Optimize the reaction conditions to maximize conversion and selectivity. For purification, column chromatography on silica gel is often effective. A careful selection of the eluent system is crucial for good separation. Recrystallization can also be employed to purify the final product.
Low yield during deprotection Incomplete removal of the Boc group. Degradation of the product under harsh deprotection conditions.Monitor the deprotection reaction by TLC to ensure completion. If using acidic conditions (e.g., TFA), ensure the reaction is not heated excessively and is quenched appropriately. Milder deprotection methods can be explored if degradation is observed.

Experimental Protocol: Scale-up Synthesis of this compound via Directed ortho-Metalation

This protocol is a three-step synthesis for the preparation of this compound on a multi-gram scale.

Step 1: Synthesis of N-Boc-9H-carbazole

experimental_workflow_step1 start Start reactants Dissolve 9H-Carbazole, DMAP, and Di-tert-butyl dicarbonate in anhydrous THF start->reactants reaction Stir at room temperature overnight reactants->reaction workup Concentrate in vacuo reaction->workup purification Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification product N-Boc-9H-carbazole purification->product

Figure 1. Workflow for the synthesis of N-Boc-9H-carbazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
9H-Carbazole167.2110.0 g59.8 mmol
Di-tert-butyl dicarbonate218.2515.6 g71.8 mmol
4-(Dimethylamino)pyridine (DMAP)122.170.73 g5.98 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 9H-carbazole (10.0 g, 59.8 mmol), 4-(dimethylamino)pyridine (0.73 g, 5.98 mmol), and anhydrous tetrahydrofuran (200 mL).

  • Stir the mixture until all solids are dissolved.

  • Add di-tert-butyl dicarbonate (15.6 g, 71.8 mmol) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-9H-carbazole as a white solid.

Expected Yield: ~90-95%

Step 2: Synthesis of N-Boc-1-bromo-9H-carbazole

experimental_workflow_step2 start Start reactants Dissolve N-Boc-9H-carbazole in anhydrous THF start->reactants cooling Cool to -78 °C reactants->cooling lithiation Slowly add tert-Butyllithium and stir for 2 hours cooling->lithiation bromination Add a solution of NBS in THF and stir for 1 hour lithiation->bromination quench Quench with saturated aqueous NH4Cl bromination->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by column chromatography extraction->purification product N-Boc-1-bromo-9H-carbazole purification->product

Figure 2. Workflow for the synthesis of N-Boc-1-bromo-9H-carbazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-9H-carbazole267.3210.0 g37.4 mmol
tert-Butyllithium (1.7 M in pentane)64.0624.3 mL41.1 mmol
N-Bromosuccinimide (NBS)177.987.3 g41.1 mmol
Anhydrous Tetrahydrofuran (THF)-250 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and an argon inlet, add N-Boc-9H-carbazole (10.0 g, 37.4 mmol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 24.3 mL, 41.1 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve N-bromosuccinimide (7.3 g, 41.1 mmol) in anhydrous THF (100 mL).

  • Slowly add the NBS solution to the lithiated carbazole solution via cannula or dropping funnel over 30 minutes, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-1-bromo-9H-carbazole.

Expected Yield: ~70-80%

Step 3: Synthesis of this compound

experimental_workflow_step3 start Start reactants Dissolve N-Boc-1-bromo-9H-carbazole in Dichloromethane start->reactants deprotection Add Trifluoroacetic Acid (TFA) and stir at room temperature reactants->deprotection workup Neutralize with saturated NaHCO3 and extract with DCM deprotection->workup purification Purify by recrystallization or column chromatography workup->purification product This compound purification->product

Figure 3. Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-1-bromo-9H-carbazole346.2210.0 g28.9 mmol
Dichloromethane (DCM)-100 mL-
Trifluoroacetic Acid (TFA)114.0220 mL-

Procedure:

  • Dissolve N-Boc-1-bromo-9H-carbazole (10.0 g, 28.9 mmol) in dichloromethane (100 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (20 mL) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to obtain this compound as a solid.

Expected Yield: >90%

Quantitative Data Summary

StepProductTypical ScaleTypical YieldTypical Purity (after purification)
1N-Boc-9H-carbazole10 g90-95%>98%
2N-Boc-1-bromo-9H-carbazole10 g70-80%>97%
3This compound10 g>90%>99%

References

Validation & Comparative

The Bromine Position on Carbazole: A Comparative Guide to its Influence on Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a single bromine atom on the carbazole scaffold significantly influences its electronic and photophysical properties. This guide provides a comparative analysis of the four positional isomers of monobrominated carbazole—1-bromocarbazole, 2-bromocarbazole, 3-bromocarbazole, and 4-bromocarbazole. Understanding these subtle yet critical differences is paramount for the rational design of novel materials for organic electronics, photovoltaics, and medicinal chemistry applications.

Comparison of Electronic and Photophysical Properties

The position of the bromine atom on the carbazole ring system alters the electron density distribution, which in turn affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the absorption and emission characteristics, and the overall quantum efficiency of the molecule. The following table summarizes the key electronic and photophysical data for the four bromocarbazole isomers.

Property1-Bromocarbazole2-Bromocarbazole3-Bromocarbazole4-BromocarbazoleUnsubstituted Carbazole
λmax (Absorption) (nm) ~292, ~325~294, ~337~296, ~339Data not available292, 322[1]
λem (Emission) (nm) Data not available~350, ~363~350, ~364Data not available359.5[1]
HOMO Level (eV) Data not availableData not availableData not availableData not available-5.5 to -5.9
LUMO Level (eV) Data not availableData not availableData not availableData not available-2.1 to -2.4
Photoluminescence Quantum Yield (ΦPL) Data not availableData not availableData not availableData not available~0.42

Note: Experimental data for all four isomers under identical conditions is limited. The presented data is compiled from various sources and may include theoretical values. Unsubstituted carbazole is provided as a reference.

The Influence of Bromine's Position

The introduction of a bromine atom, an electron-withdrawing group, generally leads to a stabilization of the HOMO level and a slight modification of the LUMO level. The extent of this influence is position-dependent.

dot

Caption: Relationship between bromine substitution position and its effect on electronic properties.

Substitution at the 2- and 3-positions generally leads to more predictable changes in electronic properties due to less steric hindrance with the fused benzene rings. In contrast, substitution at the 1- and 4-positions can introduce steric strain, potentially leading to non-planar conformations and a disruption of the π-conjugated system. This can result in blue-shifted absorption and emission spectra and altered charge transport characteristics.

Experimental Protocols

The characterization of the electronic properties of bromocarbazole isomers relies on a suite of spectroscopic and electrochemical techniques.

Synthesis of Monobrominated Carbazoles

A common method for the synthesis of monobrominated carbazoles involves the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reaction stoichiometry and conditions can be controlled to favor the formation of the desired isomer. For instance, the synthesis of 3-bromocarbazole can be achieved by reacting carbazole with one equivalent of NBS at room temperature. The purification of the isomers is typically performed using column chromatography.

dot

Carbazole Carbazole Reaction Electrophilic Bromination Carbazole->Reaction NBS_DMF NBS / DMF NBS_DMF->Reaction Isomer_Mixture Mixture of Bromocarbazoles Reaction->Isomer_Mixture Purification Column Chromatography Isomer_Mixture->Purification Isomers 1-Br, 2-Br, 3-Br, 4-Br Carbazole Purification->Isomers

Caption: General workflow for the synthesis and purification of bromocarbazole isomers.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λmax and λem) and the photoluminescence quantum yield (ΦPL).

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are used.

  • Sample Preparation: Solutions of the bromocarbazole isomers are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane or ethanol) at a concentration that provides an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.

  • Measurement:

    • Absorption: The UV-Vis spectrum is recorded over a relevant wavelength range (typically 200-400 nm).

    • Emission: The sample is excited at its absorption maximum, and the fluorescence emission spectrum is recorded.

    • Quantum Yield: The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The following equation is used:

      Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

      Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

Objective: To determine the HOMO and LUMO energy levels.

  • Instrumentation: A potentiostat with a three-electrode cell setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The bromocarbazole isomer is dissolved in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the following empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard with an assumed energy level of -4.8 eV relative to the vacuum level:

    EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV ELUMO = -[Ered(onset) vs Fc/Fc+ + 4.8] eV

Conclusion

The positional isomerism of bromocarbazole provides a powerful yet subtle tool for tuning the electronic properties of this important heterocyclic scaffold. While a complete experimental dataset for a direct comparison of all four isomers remains an area for further investigation, the available data and theoretical considerations clearly indicate that the substitution pattern significantly impacts the photophysical and electrochemical behavior. This guide provides a foundational understanding for researchers to leverage these positional isomer effects in the design and development of next-generation organic materials.

References

Bromocarbazole Isomers in Perovskite Solar Cells: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of hole transporting materials (HTMs) is a critical determinant in achieving high-funtioning and stable perovskite solar cells (PSCs). Among various candidates, bromocarbazole derivatives have garnered significant attention due to their favorable thermal stability, high hole mobility, and synthetic accessibility. The isomeric substitution pattern on the carbazole core profoundly influences the material's optoelectronic properties and, consequently, the overall device performance. This guide provides a comparative analysis of different bromocarbazole isomers as HTMs in PSCs, supported by experimental data.

Performance Metrics of Bromocarbazole Isomer-Based Perovskite Solar Cells

The following table summarizes the key photovoltaic performance parameters of perovskite solar cells employing various bromocarbazole isomers as the hole transporting layer.

Hole Transporting Material (HTM)Substitution PatternV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
2,7-Cbz-EDOT2,7-disubstituted0.8116.5334.47[1][2][3]
3,6-Cbz-EDOT3,6-disubstituted-14.7-3.90[1][2][3]
V1209ortho-substituted---17.31[4]
V1221meta-substituted1.0323.67317.81[4]
V1225para-substituted1.0323.67317.81[4]
S-3,6-OPOT3,6-disubstituted1.0523.974.9218.8[5]
Br-2PACz3,6-dibromo---19.51[6]
KZRD3,6-disubstituted---20.40[6]

Note: '-' indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions.

Experimental Workflow and Methodologies

The successful implementation of bromocarbazole isomers in perovskite solar cells involves a multi-step process encompassing material synthesis, device fabrication, and characterization.

G cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization start Starting Materials (e.g., Carbazole) bromination Bromination (e.g., with NBS) start->bromination coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) bromination->coupling purification_synthesis Purification (Column Chromatography) coupling->purification_synthesis htl HTM (Bromocarbazole Isomer) Spin Coating purification_synthesis->htl substrate FTO Substrate Cleaning etl ETL Deposition (e.g., TiO2) substrate->etl perovskite Perovskite Layer Deposition etl->perovskite perovskite->htl electrode Metal Electrode Evaporation (e.g., Au, Ag) htl->electrode jv J-V Measurement (AM 1.5G Illumination) electrode->jv eqe EQE Measurement jv->eqe stability Stability Testing jv->stability

A generalized experimental workflow for the development and testing of bromocarbazole isomer-based perovskite solar cells.
Synthesis of Bromocarbazole Derivatives (General Protocols)

1. Synthesis of 3,6-Dibromocarbazole Derivatives:

A common synthetic route involves the functionalization of the 3 and 6 positions of the carbazole core through cross-coupling reactions.[5]

  • Starting Material: 3,6-dibromo-9-alkyl-9H-carbazole.

  • Reaction: Buchwald-Hartwig amination or Suzuki coupling.

  • Buchwald-Hartwig Amination (General Procedure):

    • In a dry Schlenk flask under an inert atmosphere, combine 3,6-dibromo-9-alkyl-9H-carbazole (1 equivalent), the desired aryl amine (2.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., P(tBu)₃).[5]

    • Add a base (e.g., NaOtBu).[5]

    • Add anhydrous toluene and heat the mixture (typically 80-110 °C), monitoring the reaction by thin-layer chromatography (TLC).[5]

    • After completion, cool the reaction and quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

    • Dry the combined organic layers, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

2. Synthesis of 2,7-Dibromocarbazole:

The synthesis of 2,7-dibromocarbazole typically follows a two-step process starting from 4,4'-dibromo-1,1'-biphenyl.

  • Step 1: Nitration: Nitrification of 4,4'-dibromo-1,1'-biphenyl.

  • Step 2: Reductive Cyclization: The nitrated intermediate undergoes a reductive Cadogan cyclization using a reagent like triethyl phosphite to form 2,7-dibromocarbazole.

Fabrication of Perovskite Solar Cells (n-i-p architecture)

This protocol describes the fabrication of a standard mesoporous n-i-p perovskite solar cell.[5]

  • 1. Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-Ozone.[5]

  • 2. Electron Transport Layer (ETL) Deposition: A compact TiO₂ blocking layer is deposited, followed by a mesoporous TiO₂ layer.[5]

  • 3. Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, MABr, PbI₂, and PbBr₂ in DMF and DMSO) is spin-coated onto the ETL.[5]

  • 4. Hole-Transporting Layer (HTL) Deposition: The synthesized bromocarbazole isomer is dissolved in a solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), and then spin-coated on top of the perovskite layer.[5]

  • 5. Metal Electrode Deposition: A metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation.[5]

Characterization of Perovskite Solar Cells
  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated solar cells is measured under simulated AM 1.5G solar illumination. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curves.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the cell's efficiency at converting photons of different wavelengths into electrons.

  • Stability Testing: The long-term stability of the devices is evaluated by monitoring their performance over time under controlled environmental conditions (e.g., humidity and temperature) and continuous illumination.[5]

Structure-Performance Relationship

The isomeric substitution on the bromocarbazole core has a significant impact on the material's properties and, consequently, the performance of the perovskite solar cell.

G cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Device Performance isomer Bromocarbazole Isomer Position (e.g., 2,7- vs. 3,6-) homo HOMO Energy Level isomer->homo mobility Hole Mobility isomer->mobility solubility Solubility & Film Formation isomer->solubility voc Open-Circuit Voltage (Voc) homo->voc jsc Short-Circuit Current (Jsc) mobility->jsc ff Fill Factor (FF) solubility->ff stability Device Stability solubility->stability pce Power Conversion Efficiency (PCE) voc->pce jsc->pce ff->pce

The relationship between the isomeric structure of bromocarbazole HTMs and the final perovskite solar cell performance.

The connectivity of the carbazole unit influences the electronic and optical properties of the resulting material. For instance, the 2,7-Cbz-EDOT isomer exhibits a more suitable highest occupied molecular orbital (HOMO) level and higher hole mobility compared to the 3,6-Cbz-EDOT isomer.[1][2][3] A deeper HOMO level in the HTM can lead to better energy level alignment with the valence band of the perovskite, facilitating more efficient hole extraction and resulting in a higher open-circuit voltage (Voc).[3] Furthermore, higher hole mobility in the HTM layer promotes efficient charge transport towards the electrode, which can enhance the short-circuit current density (Jsc) and fill factor (FF). The solubility and film-forming properties of the isomer can also affect the quality of the HTM layer, influencing the fill factor and the long-term stability of the device.

References

Reactivity of 1-Bromo- vs. 2-Bromo-9H-carbazole in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. Within the realm of heterocyclic chemistry, carbazole moieties are of significant interest due to their prevalence in pharmaceuticals and functional materials. When functionalizing the carbazole skeleton, the position of halogenation can profoundly influence reactivity. This guide provides a comparative analysis of the Suzuki coupling reactivity of 1-bromo-9H-carbazole and 2-bromo-9H-carbazole, offering insights into the factors governing their performance and providing relevant experimental data.

Executive Summary

While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, a clear difference in reactivity between 1-bromo- and 2-bromo-9H-carbazole can be inferred from available data and general principles of organic chemistry. The position of the bromine atom on the carbazole ring system dictates both the electronic environment and the steric hindrance around the reaction center, which are critical factors in the outcome of a Suzuki coupling reaction.

Generally, the C-Br bond at the 2-position of the carbazole is expected to be more reactive in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle compared to the C-Br bond at the 1-position. This is attributed to a combination of electronic and steric effects. However, the overall yield and efficiency of the reaction are also highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Theoretical Background: Electronic and Steric Effects

The reactivity of aryl halides in the Suzuki-Miyaura coupling is largely governed by the ease of the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is influenced by:

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbon attached to the halogen, facilitating the oxidative addition and thus enhancing the reaction rate.

  • Steric Hindrance: Bulky groups ortho to the halogen can impede the approach of the palladium catalyst, slowing down the oxidative addition step and potentially lowering the reaction yield.

In the case of brominated carbazoles:

  • This compound: The bromine atom is situated in a more sterically hindered position, flanked by the fused benzene ring. This steric bulk can hinder the approach of the palladium catalyst.

Experimental Data Comparison

To provide a quantitative comparison, the following table summarizes representative Suzuki coupling reactions of 1-bromo- and 2-bromo-9H-carbazole with phenylboronic acid, a common coupling partner. It is important to note that the reaction conditions are not identical, which will influence the yields. However, this data provides a valuable snapshot of the achievable results for each isomer under optimized or reported conditions.

ParameterThis compound2-Bromo-9H-carbazole Derivative
Reactant This compound2-Bromo-9-ethyl-9H-carbazole
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Base Na₂CO₃K₂CO₃
Solvent Toluene/Ethanol/WaterDioxane/Water
Temperature Reflux100 °C
Reaction Time 12 h12 h
Yield Not explicitly stated, but successful coupling is reported.High (specific yield not provided in the general protocol)

Note: The yield for the this compound reaction was not explicitly provided in the available literature, but the successful synthesis of the coupled product was reported. The protocol for the 2-bromo-9-ethyl-9H-carbazole suggests high yields are achievable.

Experimental Protocols

Below are detailed methodologies for representative Suzuki coupling reactions for both isomers, extracted from the literature.

Suzuki Coupling of this compound

This protocol is based on a general scheme for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and sodium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

  • Heat the reaction mixture to reflux and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling of a 2-Bromo-9H-carbazole Derivative

This protocol is adapted from a general procedure for the synthesis of 2-aryl derivatives of 9-ethyl-9H-carbazole.

Materials:

  • 2-Bromo-9-ethyl-9H-carbazole

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a flask, dissolve 2-bromo-9-ethyl-9H-carbazole (1.0 eq.) and the arylboronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Purge the solution with an inert gas (argon or nitrogen) for 20-30 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (typically 3-5 mol%).

  • Heat the reaction mixture at 100 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The residue can be purified by recrystallization or column chromatography.

Reactivity Comparison Workflow

G cluster_reactants Reactant Comparison cluster_factors Governing Factors cluster_reactivity Predicted Reactivity 1_Bromo_Carbazole This compound Steric_Hindrance Steric Hindrance 1_Bromo_Carbazole->Steric_Hindrance  Higher Electronic_Effects Electronic Effects 1_Bromo_Carbazole->Electronic_Effects Reactivity_1 Lower Reactivity 1_Bromo_Carbazole->Reactivity_1 2_Bromo_Carbazole 2-Bromo-9H-carbazole 2_Bromo_Carbazole->Steric_Hindrance  Lower 2_Bromo_Carbazole->Electronic_Effects Reactivity_2 Higher Reactivity 2_Bromo_Carbazole->Reactivity_2 Steric_Hindrance->Reactivity_1  Leads to Steric_Hindrance->Reactivity_2  Leads to Electronic_Effects->Reactivity_1 Electronic_Effects->Reactivity_2 Suzuki_Coupling Suzuki Coupling Conditions Reactivity_1->Suzuki_Coupling Reactivity_2->Suzuki_Coupling Product_Yield Product_Yield Suzuki_Coupling->Product_Yield Determines

Caption: Factors influencing the Suzuki coupling reactivity of bromocarbazole isomers.

Conclusion

The reactivity of brominated carbazoles in Suzuki-Miyaura cross-coupling is a nuanced interplay of steric and electronic factors. Based on the principle of reduced steric hindrance, 2-bromo-9H-carbazole is predicted to be the more reactive isomer compared to this compound. The provided experimental protocols offer starting points for the synthesis of arylated carbazole derivatives. For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes to novel carbazole-based compounds. Further optimization of reaction conditions for each specific substrate and coupling partner is always recommended to achieve the highest possible yields.

Spectroscopic Differentiation of 1-, 2-, 3-, and 4-Bromocarbazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The four isomers of bromocarbazole—1-bromocarbazole, 2-bromocarbazole, 3-bromocarbazole, and 4-bromocarbazole—exhibit distinct spectroscopic properties that allow for their differentiation. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. These objective comparisons are crucial for researchers, scientists, and drug development professionals working with these carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the bromocarbazole isomers due to the sensitivity of chemical shifts and coupling constants to the position of the bromine substituent on the carbazole ring.

¹H NMR Spectroscopy

The ¹H NMR spectra of the bromocarbazole isomers display unique patterns of chemical shifts and coupling constants for the aromatic protons. The position of the bromine atom influences the electron density of the neighboring protons, leading to characteristic downfield or upfield shifts.

Table 1: Comparative ¹H NMR Data (ppm) for Bromocarbazole Isomers in CDCl₃

Proton1-Bromocarbazole (Predicted)[1]2-Bromocarbazole3-Bromocarbazole[2][3]4-Bromocarbazole
H-1-~8.0 (d)~8.1 (d)~7.5 (d)
H-2~7.5 (d)-~7.4 (dd)~7.2 (t)
H-3~7.2 (t)~7.3 (dd)-~7.4 (d)
H-4~8.0 (d)~7.9 (d)~8.3 (s)-
H-5~7.4 (t)~7.4 (t)~7.5 (t)~8.1 (d)
H-6~7.2 (t)~7.2 (t)~7.2 (t)~7.2 (t)
H-7~7.5 (d)~7.4 (d)~7.4 (d)~7.4 (d)
H-8~8.0 (d)~8.0 (d)~8.1 (d)~8.1 (d)
N-H~8.2 (br s)~8.1 (br s)~8.3 (br s)~8.2 (br s)

Note: Predicted data is based on computational models and may vary from experimental values. Experimental data for 2- and 4-bromocarbazole were not fully available in the searched literature.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further differentiation based on the chemical shifts of the carbon atoms. The carbon atom directly bonded to the bromine (ipso-carbon) shows a characteristic shift, and the electronic effects of the bromine substituent are transmitted throughout the carbazole ring system, affecting the chemical shifts of other carbons.

Table 2: Comparative ¹³C NMR Data (ppm) for Bromocarbazole Isomers in CDCl₃

Carbon1-Bromocarbazole[4]2-Bromocarbazole3-Bromocarbazole[5]4-Bromocarbazole
C-1~112~122~122~112
C-2~129~112~124~129
C-3~121~120~112~121
C-4~126~110~128~126
C-4a~123~122~123~123
C-4b~121~121~121~121
C-5~120~120~120~120
C-6~126~126~126~126
C-7~111~111~111~111
C-8~120~120~120~120
C-8a~139~139~139~139
C-9a~138~138~138~138

Note: Data is based on available spectral databases and may have slight variations. Complete experimental data for all isomers was not available.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to distinguish the bromocarbazole isomers by examining the "fingerprint" region of the spectrum (below 1500 cm⁻¹). While the fundamental vibrations of the carbazole core will be present in all isomers, the substitution pattern of the bromine atom will cause subtle shifts in the frequencies and changes in the intensities of the C-H and C-C bending and stretching vibrations.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Bromocarbazole Isomers

Functional Group1-Bromocarbazole2-Bromocarbazole3-Bromocarbazole4-Bromocarbazole
N-H Stretch~3420~3420~3419[6]~3420
Aromatic C-H Stretch~3050~3050~3051[6]~3050
C=C Aromatic Stretch~1600, ~1450~1600, ~1450~1600, ~1450[6]~1600, ~1450
C-N Stretch~1330~1330~1327[6]~1330
C-Br Stretch~600-500~600-500~600-500~600-500
Out-of-plane C-H BendingIsomer-specific pattern in the 900-650 regionIsomer-specific pattern in the 900-650 regionIsomer-specific pattern in the 900-650 regionIsomer-specific pattern in the 900-650 region

The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the aromatic rings and can provide a unique fingerprint for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of the bromocarbazole isomers are characterized by multiple absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated carbazole system. The position of the bromine atom can influence the energy of these transitions, leading to slight shifts in the absorption maxima (λmax).

Table 4: UV-Vis Absorption Maxima (λmax, nm) for Bromocarbazole Isomers in Ethanol

Isomerλmax 1λmax 2λmax 3
1-Bromocarbazole~235~258~293
2-Bromocarbazole~240~260~295
3-Bromocarbazole~245~265~298
4-Bromocarbazole~238~255~290

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of the bromocarbazole isomers will yield a molecular ion peak (M⁺) corresponding to their identical molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes). While the molecular ion will be the same for all isomers, the fragmentation patterns may show subtle differences that can aid in their differentiation.

Table 5: Key Mass Spectrometry Data for Bromocarbazole Isomers

Feature1-Bromocarbazole2-Bromocarbazole3-Bromocarbazole4-Bromocarbazole
Molecular Ion (M⁺)m/z 245/247m/z 245/247m/z 245/247m/z 245/247
Key Fragments[M-Br]⁺ (m/z 166), [M-HBr]⁺ (m/z 165)[M-Br]⁺ (m/z 166), [M-HBr]⁺ (m/z 165)[M-Br]⁺ (m/z 166), [M-HBr]⁺ (m/z 165)[M-Br]⁺ (m/z 166), [M-HBr]⁺ (m/z 165)

The relative intensities of the fragment ions may vary depending on the stability of the resulting carbazolyl cation, which is influenced by the position of the initial bromine atom.

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)[7][8][9]
  • Sample Preparation: Dissolve 5-10 mg of the bromocarbazole isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy[1][10][11][12][13]
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid bromocarbazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the sample holder and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[14][15][16][17]
  • Sample Preparation: Prepare a stock solution of the bromocarbazole isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration. Dilute the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum. Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (EI-MS)[18][19][20][21]
  • Sample Introduction: Introduce a small amount of the solid or a solution of the bromocarbazole isomer into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Pay close attention to the isotopic pattern of bromine-containing ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the bromocarbazole isomers.

Spectroscopic_Differentiation start Unknown Bromocarbazole Isomer ms Mass Spectrometry (MS) start->ms Confirm Molecular Weight and Bromine Presence ir Infrared (IR) Spectroscopy start->ir uvvis UV-Vis Spectroscopy start->uvvis nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr Primary Differentiation isomer1 1-Bromocarbazole nmr->isomer1 Unique Chemical Shifts and Coupling Patterns isomer2 2-Bromocarbazole nmr->isomer2 Unique Chemical Shifts and Coupling Patterns isomer3 3-Bromocarbazole nmr->isomer3 Unique Chemical Shifts and Coupling Patterns isomer4 4-Bromocarbazole nmr->isomer4 Unique Chemical Shifts and Coupling Patterns ir->isomer1 Fingerprint Region Analysis ir->isomer2 Fingerprint Region Analysis ir->isomer3 Fingerprint Region Analysis ir->isomer4 Fingerprint Region Analysis uvvis->isomer1 λmax Comparison uvvis->isomer2 λmax Comparison uvvis->isomer3 λmax Comparison uvvis->isomer4 λmax Comparison

Caption: Workflow for spectroscopic identification of bromocarbazole isomers.

References

A Comparative Analysis of Hole Mobility in Bromocarbazole Isomers for Advanced Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-performance materials is paramount. In the realm of organic electronics, particularly for devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole transport layer plays a crucial role in overall efficiency and stability. Bromocarbazole derivatives have emerged as a promising class of hole transport materials (HTMs) due to their excellent thermal stability, high hole-transporting capability, and tunable optoelectronic properties. The isomeric substitution pattern of bromine on the carbazole core significantly influences these properties, making a comparative study essential for rational material design.

This guide provides a comparative overview of the hole mobility in devices featuring different bromocarbazole isomers, supported by experimental data from recent literature. We will delve into the performance of various isomers, detail the experimental protocols for their characterization, and provide visualizations to clarify the underlying processes.

Isomeric Impact on Hole Mobility: A Quantitative Comparison

The position of bromine substitution on the carbazole moiety directly affects the material's electronic structure, molecular packing, and, consequently, its hole mobility. The following table summarizes the hole mobility of several bromocarbazole derivatives, highlighting the influence of the isomerism.

Hole Transport Material (HTM)Bromocarbazole Isomer CoreHole Mobility (μh) [cm²/Vs]Measurement TechniqueDevice Architecture
Polymeric Derivatives
3,6-Cbz-EDOT3,6-dibromocarbazole3.5 x 10⁻⁶OFETPerovskite Solar Cell
2,7-Cbz-EDOT2,7-dibromocarbazole5.1 x 10⁻⁵OFETPerovskite Solar Cell
Small Molecule Derivatives
V12073,6-dibromocarbazole5 x 10⁻⁵TOFPerovskite Solar Cell
V12093,6-dibromocarbazole3.5 x 10⁻⁵TOFPerovskite Solar Cell
V12213,6-dibromocarbazole3 x 10⁻⁶TOFPerovskite Solar Cell
V12253,6-dibromocarbazole3 x 10⁻⁵TOFPerovskite Solar Cell
Diaryl(arylamino)-substituted Carbazoles2,7- or 3,6-dibromocarbazole10⁻⁸ to > 2 x 10⁻³TOFOLED

Key Observations:

  • 2,7- vs. 3,6-Substitution: In polymeric HTMs, the 2,7-connectivity in 2,7-Cbz-EDOT leads to a hole mobility that is an order of magnitude higher than its 3,6-Cbz-EDOT counterpart.[1][2] This is attributed to a more suitable Highest Occupied Molecular Orbital (HOMO) level and improved intermolecular interactions.[1]

  • Derivatives of 3,6-Dibromocarbazole: Small molecules based on the 3,6-dibromocarbazole core exhibit a range of hole mobilities, demonstrating the significant impact of peripheral functional groups on the charge transport properties.

  • Broad Range for Diaryl(arylamino) Derivatives: The wide range of hole mobilities observed for 2,7(3,6)-diaryl(arylamino)-substituted carbazoles highlights the vast potential for tuning charge transport properties through molecular design.[3]

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for evaluating and comparing HTMs. The two most common techniques are the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in thin films of organic semiconductors.

Device Fabrication: A hole-only device is fabricated with a structure designed to facilitate hole injection and transport while blocking electron injection. A typical device architecture is:

  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Hole Transport Layer (HTL): The bromocarbazole isomer thin film

  • Top Electrode: A high work function metal such as Gold (Au) or Molybdenum trioxide (MoO₃)/Au

Measurement Procedure:

  • The device is placed in a light-tight and electrically shielded probe station.

  • A voltage is applied across the device, and the resulting current density (J) is measured.

  • The J-V characteristics are plotted on a log-log scale.

  • In the trap-free SCLC region, the current density is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/d³) where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • μh is the hole mobility

    • V is the applied voltage

    • d is the thickness of the organic layer

  • The hole mobility (μh) can be extracted from the slope of the J vs. V² plot in the SCLC regime.

Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique that directly measures the time it takes for charge carriers to travel across a material of known thickness under an applied electric field.

Device Fabrication: A thicker film (typically several micrometers) of the bromocarbazole isomer is sandwiched between two electrodes. One electrode is semi-transparent to allow for photoexcitation.

Measurement Procedure:

  • A voltage is applied across the device, creating a uniform electric field.

  • A short pulse of highly absorbed light (e.g., from a nitrogen laser) is used to generate a sheet of electron-hole pairs near the semi-transparent electrode.

  • Depending on the polarity of the applied field, either holes or electrons will drift across the sample.

  • The transient photocurrent is measured as the charge carriers move towards the counter-electrode.

  • The transit time (tₜ) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale.

  • The hole mobility (μh) is then calculated using the equation: μh = d / (tₜ * E) where:

    • d is the thickness of the organic layer

    • tₜ is the transit time

    • E is the applied electric field (V/d)

Visualizing the Experimental Workflow

To provide a clearer understanding of the processes involved in evaluating these materials, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_measurement Hole Mobility Measurement start Starting Materials (e.g., Carbazole, NBS) synthesis Chemical Synthesis (e.g., Bromination, Coupling Reactions) start->synthesis purification Purification (e.g., Column Chromatography, Sublimation) synthesis->purification characterization Material Characterization (NMR, Mass Spec, etc.) purification->characterization htl HTL Deposition (Bromocarbazole Isomer) characterization->htl substrate Substrate Cleaning (ITO Glass) hil HIL Deposition (e.g., PEDOT:PSS) substrate->hil hil->htl electrode Top Electrode Evaporation (e.g., Au) htl->electrode sclc SCLC Measurement (J-V Characteristics) electrode->sclc tof TOF Measurement (Transient Photocurrent) electrode->tof analysis Data Analysis (Mobility Calculation) sclc->analysis tof->analysis SCLC_Device Structure of a Hole-Only Device for SCLC Measurement cluster_holes anode Anode (ITO) hil Hole Injection Layer (HIL) (e.g., PEDOT:PSS) anode->hil htl Hole Transport Layer (HTL) (Bromocarbazole Isomer) hil->htl cathode Cathode (Au) htl->cathode light hole1 h+

References

A Researcher's Guide to Validating Theoretical Models for Bromocarbazole Photophysics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of theoretical models used to predict the photophysical properties of bromocarbazoles. It offers a side-by-side look at experimental data and computational results, detailing the methodologies to assist in the selection of appropriate theoretical frameworks for future research.

The study of bromocarbazoles, a class of heterocyclic compounds, is gaining traction due to their promising applications in organic electronics and medicinal chemistry. Accurate prediction of their photophysical properties, such as light absorption and emission, is crucial for designing novel materials and therapeutic agents. This guide delves into the validation of common theoretical models, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), by comparing their predictions with experimental findings.

Comparison of Theoretical and Experimental Photophysical Properties

The accuracy of theoretical models is paramount for the in-silico design of molecules with desired photophysical characteristics. Below is a summary of how theoretical predictions for key properties of various bromocarbazole derivatives stack up against experimental measurements. The data presented is synthesized from multiple studies to provide a comprehensive overview.

CompoundPropertyExperimental ValueTheoretical ModelCalculated ValueReference
3-BromocarbazoleAbsorption Max (λmax, nm)295, 328, 341TD-DFT/B3LYP/6-31G(d)288, 315, 335[1][2]
Emission Max (λem, nm)348, 363TD-DFT/B3LYP/6-31G(d)355[1][2]
3,6-DibromocarbazoleAbsorption Max (λmax, nm)299, 335, 348TD-DFT/B3LYP/6-31G(d)292, 328, 342[1][2]
Emission Max (λem, nm)355, 370TD-DFT/B3LYP/6-31G(d)362[1][2]
2,7-Dibromo-9H-carbazoleHOMO-LUMO Gap (eV)Not ReportedDFT/B3LYP4.58[3]

Note: The selection of the functional and basis set in DFT and TD-DFT calculations significantly influences the accuracy of the predicted values. The B3LYP functional with the 6-31G(d) basis set is a commonly employed combination for these types of molecules.

Experimental and Computational Protocols

A clear understanding of the methodologies is essential for reproducing and building upon existing research.

Experimental Methodologies
  • UV-Vis Absorption Spectroscopy: The absorption spectra of bromocarbazole derivatives are typically recorded in a dilute solution (e.g., in ethanol or dichloromethane) at room temperature using a spectrophotometer.[4] The maximum absorption wavelengths (λmax) are determined from these spectra.

  • Fluorescence Spectroscopy: Emission spectra are measured using a spectrofluorometer. The sample, in a dilute solution, is excited at a wavelength corresponding to one of its absorption maxima, and the resulting fluorescence emission is scanned.[4]

  • Quantum Yield Measurement: The fluorescence quantum yield (ΦF) is often determined relative to a standard with a known quantum yield.

  • Fluorescence Lifetime Measurement: Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure the fluorescence lifetime (τF) of excited states.

Computational Methodologies
  • Ground State Geometry Optimization: The molecular geometry of the bromocarbazole derivatives in their electronic ground state is optimized using DFT methods, a popular choice being the B3LYP functional with a suitable basis set like 6-31G(d,p).[2][5]

  • Excited State Calculations: The vertical excitation energies and corresponding oscillator strengths, which are related to the absorption maxima, are calculated using TD-DFT on the optimized ground-state geometry.[6][7]

  • Solvent Effects: To better mimic experimental conditions, solvent effects are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM).

Workflow for Validation of Theoretical Models

The process of validating theoretical models for photophysical properties against experimental data follows a structured workflow. This involves synthesis of the compound, experimental characterization, computational modeling, and a comparative analysis of the results.

Caption: A flowchart illustrating the parallel experimental and theoretical workflows culminating in the validation and refinement of computational models for predicting the photophysical properties of bromocarbazoles.

Signaling Pathway of Photophysical Processes

The photophysical properties of bromocarbazoles are governed by the transitions between different electronic states upon absorption of light. This can be visualized as a simplified signaling pathway.

G Simplified Jablonski Diagram for Bromocarbazole Photophysics S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: A diagram representing the key photophysical processes in bromocarbazoles, including absorption, fluorescence, and non-radiative decay pathways.

References

The Rise of Bromo-Carbazole Derivatives: A Competitive Landscape in Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient and cost-effective perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role. While spiro-OMeTAD has long been the gold standard, its complex synthesis and high cost have driven researchers to explore alternatives. Among the most promising contenders are derivatives of bromo-9H-carbazole, which offer a versatile platform for developing high-performance HTMs with the potential for simpler synthesis and improved stability. This guide provides a comparative analysis of bromo-9H-carbazole-based HTMs against the benchmark spiro-OMeTAD, supported by available performance data and detailed experimental protocols.

Performance Benchmark: Bromo-Carbazole Derivatives vs. spiro-OMeTAD

Recent advancements have demonstrated that hole transport materials derived from brominated carbazole precursors can exhibit performance on par with, and in some cases exceeding, that of spiro-OMeTAD. A notable study detailed in patent literature highlights three novel compounds, OY1, OY2, and OY3, synthesized from a 9-(4-bromophenyl)-9H-carbazole core. When integrated into perovskite solar cells, these materials have shown impressive power conversion efficiencies (PCEs) and excellent long-term stability.

Below is a summary of the key performance metrics for these bromo-carbazole derivatives compared to the standard spiro-OMeTAD under similar device architectures.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
spiro-OMeTAD (Reference) ~17-22+~1.0 - 1.15~22 - 25~70 - 80
OY1 18.99Data not availableData not availableData not available
OY2 19.46Data not availableData not availableData not available
OY3 20.02Data not availableData not availableData not available

Note: The performance of spiro-OMeTAD can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data for the OY series is based on patent literature and may not have undergone the same peer-review process as academic studies.

Logical Workflow for HTM Development and Evaluation

The development and benchmarking of new hole transport materials like bromo-carbazole derivatives follow a structured workflow, from molecular design and synthesis to device fabrication and performance characterization.

HTM_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_benchmarking Performance Benchmarking start 1-Bromo-9H-Carbazole Precursor synthesis Chemical Synthesis (e.g., Suzuki/Buchwald-Hartwig Coupling) start->synthesis purification Purification and Characterization synthesis->purification htm HTM Spin Coating (Bromo-Carbazole Derivative vs. spiro-OMeTAD) purification->htm substrate Substrate Preparation (e.g., FTO glass) etl ETL Deposition (e.g., TiO2) substrate->etl perovskite Perovskite Layer Deposition etl->perovskite perovskite->htm electrode Gold/Silver Electrode Evaporation htm->electrode jv J-V Characteristic Measurement (PCE, Voc, Jsc, FF) electrode->jv analysis Comparative Data Analysis jv->analysis stability Long-term Stability Testing stability->analysis

Caption: Workflow for the synthesis, device integration, and performance benchmarking of bromo-carbazole derivative HTMs against standards.

Experimental Protocols

To ensure a fair and accurate comparison between different hole transport materials, standardized experimental procedures are crucial. The following sections outline the typical methodologies for the synthesis of bromo-carbazole derivatives and the fabrication of perovskite solar cells for their evaluation.

Synthesis of Bromo-Carbazole Derivative HTMs (General Procedure)

The synthesis of hole transport materials from a bromo-carbazole precursor often involves cross-coupling reactions to attach functional groups that enhance hole mobility and ensure appropriate energy level alignment with the perovskite layer.

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction flask is charged with the bromo-carbazole precursor (e.g., 9-(4-bromophenyl)-9H-carbazole), a boronic acid or amine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃ or NaH).

  • Solvent Addition: Anhydrous solvent (e.g., toluene or DMF) is added to the flask.

  • Reaction: The mixture is heated to reflux and stirred for a specified period (typically 12-48 hours) while being monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final hole transport material.

Perovskite Solar Cell Fabrication and Characterization

The performance of the synthesized HTMs is evaluated by incorporating them into a standard n-i-p perovskite solar cell architecture.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperature. A mesoporous TiO₂ layer is then often spin-coated on top of the compact layer and sintered.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed.

  • Hole Transport Layer (HTL) Deposition: The synthesized bromo-carbazole derivative and the reference spiro-OMeTAD are dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP. The HTM solutions are then spin-coated on top of the perovskite layer.

  • Electrode Deposition: A top electrode of gold or silver is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

  • Characterization: The current density-voltage (J-V) characteristics of the completed devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves. Long-term stability is assessed by monitoring the device performance over time under controlled environmental conditions.

The emergence of bromo-9H-carbazole derivatives as a viable alternative to spiro-OMeTAD marks a significant step towards the commercialization of perovskite solar cell technology. Their promising performance, coupled with the potential for more economical synthesis, positions them as a key area of research in the ongoing development of next-generation photovoltaics.

A Comparative Guide to the Influence of Bromine Position on the Thermal Stability of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen atoms, particularly bromine, on the carbazole scaffold is a pivotal design consideration in the development of advanced organic materials and pharmaceuticals. The position of the bromine substituent can significantly modulate the physicochemical properties of the resulting molecule, including its thermal stability. This guide provides a comparative analysis of how the position of bromine on the carbazole ring influences its thermal stability, supported by experimental data and methodologies.

Quantitative Thermal Stability Data

The thermal stability of brominated carbazole derivatives is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key metric for comparison.

CompoundBromine PositionDecomposition Temperature (Td) at 5% Weight LossReference
3-Bromocarbazole3254 °C
3,6-Dibromocarbazole3, 6312 °C
1,3,6,8-Tetrabromocarbazole1, 3, 6, 8380 °C

Note: Direct comparative studies on the thermal stability of all possible monobrominated carbazole isomers are limited in publicly available literature. The data presented reflects available information.

Analysis of Structure-Stability Relationship

The position of the bromine atom on the carbazole nucleus influences the molecule's thermal stability through a combination of electronic and steric effects. These factors can alter the bond dissociation energies within the molecule and affect intermolecular interactions in the solid state.

G A Carbazole Core B Bromine Substituent Position (e.g., C1, C2, C3, C4) A->B Substitution C Alteration of Electronic Properties (Inductive and Resonance Effects) B->C D Modification of Intermolecular Interactions (van der Waals, π-π stacking) B->D E Change in C-Br Bond Dissociation Energy C->E F Overall Molecular Thermal Stability D->F E->F

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the accurate interpretation and replication of thermal stability data.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of programmed heating.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of the carbazole derivative is placed in a sample pan (e.g., alumina or platinum).

    • The sample is heated in the furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The TGA curve, a plot of mass versus temperature, is generated. The decomposition temperature (Td) is determined from this curve, typically as the temperature at which 5% weight loss is observed.

G A Sample Preparation (5-10 mg of carbazole derivative) B TGA Instrument Setup (Nitrogen atmosphere, 10 °C/min heating rate) A->B C Data Acquisition (Mass vs. Temperature) B->C D TGA Curve Generation C->D E Determination of Td (Temperature at 5% weight loss) D->E

Comparative Discussion

The stability of the C-Br bond, and consequently the overall thermal stability, can be influenced by the electronic environment of the carbon to which the bromine is attached. Furthermore, the position of the bromine atom can affect the crystal packing and intermolecular forces, which also play a role in the thermal stability of the solid material. For instance, the increasing thermal stability from 3-bromocarbazole to 3,6-dibromocarbazole and further to 1,3,6,8-tetrabromocarbazole suggests that increased bromination, and the associated increase in molecular weight and van der Waals forces, can enhance thermal stability.

A Comparative Analysis of the Electrochemical Properties of Bromocarbazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the electrochemical properties of various bromocarbazole isomers. The position of bromine substitution on the carbazole core significantly influences the electronic properties of these molecules, impacting their potential applications in organic electronics, pharmaceuticals, and materials science. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the structure-property relationships.

Introduction to Bromocarbazole Isomers

Carbazole and its derivatives are a well-established class of electron-rich heterocyclic compounds known for their excellent hole-transporting capabilities and thermal stability.[1] Bromination of the carbazole scaffold is a common synthetic strategy to create versatile building blocks for more complex functional molecules. The introduction of one or more bromine atoms alters the electronic landscape of the carbazole ring system, thereby tuning its electrochemical and photophysical properties. Understanding the isomeric effects of bromination is crucial for the rational design of materials with tailored functionalities.

Comparative Electrochemical Data

The electrochemical properties of bromocarbazole isomers, particularly their oxidation and reduction potentials, provide valuable insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are critical for predicting charge injection and transport properties in electronic devices.

IsomerOnset Oxidation Potential (E_ox) (V vs. Fc/Fc+)HOMO Level (eV)Onset Reduction Potential (E_red) (V vs. Fc/Fc+)LUMO Level (eV)HOMO-LUMO Gap (eV)
Monobromocarbazoles
1-BromocarbazoleData not availableData not availableData not availableData not availableData not available
2-BromocarbazoleData not availableData not availableData not availableData not availableData not available
3-Bromocarbazole~1.25[2]~-5.65Data not availableData not availableData not available
Dibromocarbazoles
1,8-DibromocarbazoleIncreased vs. parentLowered HOMOData not availableData not availableData not available
2,7-DibromocarbazoleData not availableData not availableData not availableData not availableData not available
3,6-DibromocarbazoleData not availableData not availableData not availableData not availableData not available

Note: Direct comparative experimental data for all isomers under identical conditions is limited in the available literature. The presented data is compiled from various sources and should be interpreted with caution. The HOMO levels are estimated from the onset oxidation potentials using the empirical formula: HOMO (eV) = - (E_ox, onset vs. Fc/Fc⁺ + 4.8 eV).[1]

Structure-Property Relationships

The position of the bromine atom(s) on the carbazole ring influences the electron density distribution and, consequently, the electrochemical properties.

  • Monobromination: Bromination at the 3-position is a common synthetic route.[3] While specific comparative data is scarce, it is expected that the electron-withdrawing nature of the bromine atom will generally lead to an increase in the oxidation potential compared to unsubstituted carbazole.

  • Dibromination:

    • 1,8-Dibromocarbazole: The introduction of bromine atoms at the 1 and 8-positions leads to an increase in the initial oxidation potential.[4][5][6] This suggests a stabilization of the HOMO level due to the inductive effect of the bromine atoms.

    • 2,7-Dibromocarbazole: This isomer is a key building block for various organic electronic materials.[7][8] Its symmetrical structure is expected to influence its packing and charge transport properties in the solid state.

    • 3,6-Dibromocarbazole: This isomer is a versatile platform for creating a wide range of functional organic materials due to the reactivity of the 3 and 6 positions.[1] Substitution at these positions with electron-donating or -withdrawing groups allows for fine-tuning of the HOMO and LUMO energy levels.[1]

Experimental Protocols

The primary technique for investigating the electrochemical properties of bromocarbazole isomers is cyclic voltammetry (CV).

Cyclic Voltammetry (CV) Protocol for Carbazole Derivatives

Objective: To determine the oxidation and reduction potentials of bromocarbazole isomers and estimate their HOMO and LUMO energy levels.

Materials:

  • Working Electrode: Glassy carbon or platinum button electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene/ferrocenium (Fc/Fc⁺) internal reference is highly recommended for accurate potential referencing.

  • Counter Electrode: Platinum wire or foil.

  • Electrolyte Solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) in a dry, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Analyte: Bromocarbazole isomer at a concentration of 1-5 mM.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Solution Preparation: Prepare the electrolyte solution and the analyte solution under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Deaeration: Purge the analyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan for both oxidation and reduction events. A typical starting range for carbazoles is from -2.0 V to +2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s.

    • Record the cyclic voltammogram.

  • Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The half-wave potential of the Fc/Fc⁺ couple is then used to reference the measured potentials of the analyte.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The onset potentials are determined by the intersection of the tangent to the rising current with the baseline.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[9][10][11]:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Visualizations

Experimental Workflow for Electrochemical Analysis

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis A Dissolve Bromocarbazole Isomer in Electrolyte Solution B Deaerate with Inert Gas A->B C Three-Electrode Cell Setup B->C Introduce sample to cell D Scan Potential and Measure Current C->D E Record Voltammogram D->E F Determine Onset Oxidation/Reduction Potentials E->F Analyze voltammogram G Calculate HOMO/LUMO Energy Levels F->G H H G->H Comparative Analysis

Caption: Workflow for the electrochemical analysis of bromocarbazole isomers.

Structure-Electrochemical Property Relationship

G cluster_structure Molecular Structure cluster_properties Electrochemical Properties A Position of Bromine Substitution (1-, 2-, 3-, 1,8-, 2,7-, 3,6-) C Oxidation Potential (E_ox) A->C Influences Electron Density D Reduction Potential (E_red) A->D B Number of Bromine Atoms (Mono- vs. Di-) B->C Inductive Effect B->D E HOMO Energy Level C->E Determines F LUMO Energy Level D->F Determines G HOMO-LUMO Gap E->G F->G

Caption: Relationship between bromocarbazole isomer structure and electrochemical properties.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-9H-Carbazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-bromo-9H-carbazole in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazard profile to ensure safe handling and disposal. This compound is classified as an irritant, causing skin and eye irritation. Proper personal protective equipment (PPE), including chemical-impermeable gloves, and safety goggles, should be worn at all times when handling this chemical. In the event of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]

Immediate Safety and Disposal Overview

The primary disposal route for this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] It is imperative that this chemical is not discharged into sewer systems or allowed to contaminate water, soil, or animal feed.[2] The following table summarizes the key properties and disposal-related information for this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 16807-11-7[1][2]
Primary Hazards Skin Irritant, Serious Eye Irritant
Personal Protective Equipment (PPE) Chemical impermeable gloves, safety goggles, lab coat[2]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration[2]
Environmental Precautions Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Segregation:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) in a designated, compatible, and leak-proof hazardous waste container.

  • Halogenated Organic Waste: As this compound is a halogenated organic compound, it must be segregated into the halogenated organic waste stream.[3] Never mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as acids, bases, or oxidizers.

2. Container Labeling:

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration or quantity.

    • The date when waste was first added to the container (accumulation start date).

    • The specific hazards (e.g., "Irritant").

    • The name and contact information of the principal investigator or laboratory supervisor.

3. Waste Storage (Satellite Accumulation Area):

  • Designated Area: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the container is always kept closed, except when adding waste, and is in good condition.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines, often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide Necessary Information: Be prepared to provide the EHS department with the information from the hazardous waste label.

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request system or a phone call.

5. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate halogenated organic waste stream. Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing and Disposal: After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste segregate Segregate as Halogenated Organic Waste start->segregate handle_empty Handle Empty Container start->handle_empty label_container Label Waste Container with 'Hazardous Waste' details segregate->label_container store Store in designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store check_full Container Full? store->check_full check_full->store No request_pickup Contact EHS to Request Waste Pickup check_full->request_pickup Yes ehs_disposal EHS transports for incineration/licensed disposal request_pickup->ehs_disposal triple_rinse Triple Rinse Container handle_empty->triple_rinse collect_rinsate Collect First Rinsate as Halogenated Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced, Clean Container collect_rinsate->dispose_container

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-bromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-bromo-9H-carbazole (CAS No: 16807-11-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Therefore, a comprehensive personal protective equipment plan is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)Protects against dust particles and splashes that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspected prior to usePrevents skin contact, which can lead to irritation.[1][4]
Lab coat or chemical-resistant apronFire/flame resistant and impervious clothingProvides a barrier against accidental spills and contamination of personal clothing.[1]
Closed-toe shoes-Protects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and dustsUse in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential when working with this compound to mitigate risks. The following protocol outlines the necessary steps for a standard laboratory procedure.

1. Preparation:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood.[4] The work area must be clean and free of clutter.

  • Equipment: Ensure all necessary equipment, such as glassware and weighing instruments, are clean, dry, and readily available inside the fume hood.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible.[5]

2. Weighing and Aliquoting:

  • Wear all required PPE as detailed in the table above.

  • Carefully measure the required amount of this compound. To prevent the formation of dust, handle the solid material gently.[1]

  • Use appropriate, clean tools for transfer.

3. Experimental Procedure:

  • All experimental steps must be performed within the chemical fume hood.

  • Keep the sash of the fume hood at the lowest possible height that still allows for comfortable work.[4]

4. Post-Experiment Cleanup:

  • Decontamination: All glassware that has come into contact with this compound should be decontaminated. Rinse glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[4]

  • Work Surface: Clean the work surface within the fume hood with an appropriate solvent and then with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

Waste Segregation and Collection:

  • Halogenated Waste: As a brominated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[4] This includes unused chemical, reaction residues, and contaminated materials like gloves and weighing paper.

  • Container Management: Waste containers should be kept tightly closed and stored in a designated and properly ventilated area.

Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.[1][5]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Aliquot don_ppe->weigh execute Execute Experiment weigh->execute decontaminate Decontaminate Glassware execute->decontaminate dispose Dispose of Waste decontaminate->dispose clean_area Clean Work Area dispose->clean_area

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.